Product packaging for Silane, (isocyanatomethyl)trimethoxy-(Cat. No.:CAS No. 78450-75-6)

Silane, (isocyanatomethyl)trimethoxy-

Cat. No.: B1603841
CAS No.: 78450-75-6
M. Wt: 177.23 g/mol
InChI Key: QRFPECUQGPJPMV-UHFFFAOYSA-N
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Description

Contextualization within Modern Organosilicon Chemistry

Organosilicon chemistry, a field that bridges organic and inorganic chemistry, is centered around compounds containing carbon-silicon bonds. These compounds, known as organosilanes, are prized for their unique combination of organic functionality and inorganic reactivity. The silicon atom, with its ability to form stable bonds with oxygen, gives rise to durable siloxane networks (Si-O-Si), while the organic substituents provide compatibility with a wide range of polymers and other organic materials. cfmats.com

Modern organosilicon chemistry has evolved far beyond simple silicone polymers. Today, it encompasses a sophisticated array of functional silanes that act as molecular bridges between different materials. researchgate.net These "coupling agents" are essential in the creation of advanced composites, adhesives, coatings, and sealants with superior performance characteristics.

Significance of Isocyanate-Functional Silanes in Materials Science and Engineering

Isocyanate-functional silanes are a specialized class of organosilanes that possess both a highly reactive isocyanate group (-N=C=O) and hydrolyzable alkoxy groups (e.g., methoxy (B1213986), -OCH3). cfmats.com This dual functionality makes them exceptionally effective in a variety of applications. The isocyanate group can readily react with active hydrogen atoms present in polymers like polyurethanes, polyamides, and acrylics, forming stable urethane (B1682113) or urea (B33335) linkages. cfmats.com Simultaneously, the methoxy groups can hydrolyze in the presence of moisture to form silanol (B1196071) groups (Si-OH), which can then condense with each other to form a resilient siloxane network or bond to inorganic substrates such as glass, metal, and silica (B1680970). cfsilicones.com

This ability to chemically link organic polymers to inorganic materials is the cornerstone of their utility as adhesion promoters and coupling agents. researchgate.netcfsilicones.com They are instrumental in improving the mechanical strength, durability, and environmental resistance of composites, coatings, and adhesives. cfmats.com For instance, in fiber-reinforced plastics, they enhance the bond between the polymer matrix and the glass or mineral fibers. In high-performance coatings, they ensure robust adhesion to metallic substrates, providing enhanced corrosion protection. google.comgoogleapis.com

Unique Reactivity Profile of α-Isocyanatomethyl Silanes, including Silane (B1218182), (isocyanatomethyl)trimethoxy-

The position of the isocyanate group relative to the silicon atom significantly influences the reactivity of the silane. Silane, (isocyanatomethyl)trimethoxy-, is classified as an α-silane because the isocyanatomethyl group is directly attached to the silicon atom through a single methylene (B1212753) (-CH2-) bridge. This is in contrast to the more common γ-silanes, such as (3-isocyanatopropyl)trimethoxysilane, where a three-carbon propyl chain separates the functional group from the silicon atom. nih.gov

This seemingly minor structural difference has a profound impact on the silane's reactivity, a phenomenon often referred to as the "α-effect." The close proximity of the electron-withdrawing isocyanate group to the silicon atom in α-silanes enhances the reactivity of the methoxy groups, leading to faster hydrolysis and condensation rates. cfsilicones.com This accelerated curing can be advantageous in applications requiring rapid development of properties.

The isocyanate group itself exhibits the typical reactivity of alkyl isocyanates, readily participating in addition reactions with nucleophiles. cfmats.com This allows for the straightforward modification of polymers containing active hydrogens, making Silane, (isocyanatomethyl)trimethoxy- a versatile building block in the synthesis of silane-terminated polymers.

Table 1: Comparative Reactivity of α- and γ-Isocyanate Silanes

Feature Silane, (isocyanatomethyl)trimethoxy- (α-Silane) (3-Isocyanatopropyl)trimethoxysilane (γ-Silane)
Spacer Group -CH2- (Methylene) -CH2CH2CH2- (Propylene)
Hydrolysis Rate Higher Lower
Condensation Rate Higher Lower
Curing Speed Faster Slower
Catalyst Requirement Can cure without tin catalysts Often requires a catalyst for efficient curing

Research Landscape and Emerging Areas for Silane, (isocyanatomethyl)trimethoxy-

The unique reactivity of Silane, (isocyanatomethyl)trimethoxy-, has spurred research into its application in several key areas. A significant portion of research focuses on its use as a crosslinker and adhesion promoter in high-performance adhesives and sealants, particularly in moisture-curing polyurethane systems. cfmats.com Its ability to enhance wet adhesion and provide excellent thermal and chemical stability is a major driver of this interest. google.com

Another area of growing interest is the development of more environmentally friendly synthesis routes for isocyanate silanes. Traditional methods often involve the use of hazardous materials like phosgene (B1210022). google.com Consequently, there is a push towards non-phosgene synthesis methods, which are safer and more sustainable. cfsilicones.com

Furthermore, the potential for Silane, (isocyanatomethyl)trimethoxy- in the creation of isocyanate-free curing systems is being investigated. By pre-reacting the isocyanate functionality, new crosslinkers can be developed that offer the performance benefits of polyurethanes without the handling concerns associated with free isocyanates. nih.gov

Table 2: Research and Application Areas for Silane, (isocyanatomethyl)trimethoxy-

Area Focus Key Benefits
Adhesives & Sealants Crosslinker and adhesion promoter in moisture-curing systems. cfmats.com Enhanced wet adhesion, thermal and chemical stability, faster curing. google.com
Polymer Composites Surface modification of fillers and nanoparticles. cfsilicones.comnih.gov Improved filler dispersion, enhanced mechanical properties.
Coatings Adhesion promoter for metallic and inorganic substrates. google.comgoogleapis.com Improved corrosion resistance and durability.
Synthesis & Green Chemistry Development of non-phosgene production methods. cfsilicones.comgoogle.com Increased safety and sustainability.
Advanced Materials Creation of novel silane-terminated polymers and isocyanate-free systems. nih.gov Tailored material properties and reduced handling hazards.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO4Si B1603841 Silane, (isocyanatomethyl)trimethoxy- CAS No. 78450-75-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

isocyanatomethyl(trimethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO4Si/c1-8-11(9-2,10-3)5-6-4-7/h5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFPECUQGPJPMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CN=C=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10621129
Record name (Isocyanatomethyl)(trimethoxy)silane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78450-75-6
Record name (Isocyanatomethyl)(trimethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Isocyanatomethyl)(trimethoxy) silane
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Synthetic Pathways and Methodologies for Silane, Isocyanatomethyl Trimethoxy and Its Derivatives

Precursor Chemistry for Alkoxysilane Synthesis

The foundation for synthesizing (isocyanatomethyl)trimethoxysilane lies in the preparation of its key precursors, primarily functionalized alkoxysilanes. mdpi.com Alkoxysilanes, with the general formula R-[Si-(OR')3]n, are hybrid organic-inorganic compounds that serve as crucial building blocks. mdpi.com The hydrolyzable alkoxy groups (OR') allow for the formation of stable siloxane networks, while the organic functional group (R) provides a site for further chemical modification. mdpi.comscirp.org

A common precursor for (isocyanatomethyl)trimethoxysilane is (chloromethyl)trimethoxysilane (B1661992). The synthesis of this and other haloalkylalkoxysilanes often begins with more fundamental silicon compounds like silicon tetrachloride (SiCl4) or through the direct synthesis from silicon metal and an alcohol, such as methanol (B129727), to produce trimethoxysilane (B1233946) (HSi(OCH3)3). nii.ac.jpwikipedia.org This direct synthesis is typically conducted in a solvent with a catalyst. wikipedia.org

Another important class of precursors are aminosilanes, such as (aminomethyl)trimethoxysilane. These can be synthesized through various routes, including the reaction of (chloromethyl)trimethoxysilane with ammonia. The resulting amino group serves as a handle for the subsequent introduction of the isocyanate functionality. The purity of these precursors is paramount to avoid self-condensation and to ensure high yields in subsequent steps. mdpi.com

The table below summarizes key precursors and their typical synthetic origins.

Precursor NameCommon Synthetic RouteKey Features
(Chloromethyl)trimethoxysilaneReaction of a chloromethyl-containing compound with a silicon source and methanol.Contains a reactive chlorine atom for nucleophilic substitution.
(Aminomethyl)trimethoxysilaneReaction of (chloromethyl)trimethoxysilane with ammonia.Possesses a primary amine group for isocyanate formation.
TrimethoxysilaneDirect reaction of silicon metal with methanol in the presence of a catalyst. wikipedia.orgA fundamental building block for various functionalized silanes. wikipedia.org

This table provides a simplified overview of precursor synthesis for (isocyanatomethyl)trimethoxysilane.

Non-Phosgene Synthetic Routes for Isocyanate Functionalization

Historically, the production of isocyanates has relied on the use of highly toxic phosgene (B1210022). ionike.comnih.govresearchgate.net However, significant research has been dedicated to developing safer, non-phosgene routes. ionike.comresearchgate.net These alternative methods are crucial for the environmentally benign synthesis of (isocyanatomethyl)trimethoxysilane.

One prominent non-phosgene pathway involves the thermal or catalytic decomposition of carbamates. researchgate.netresearchgate.net For instance, a precursor like [3-(trimethoxysilyl)propyl] carbamate (B1207046) can be synthesized from the corresponding aminosilane (B1250345) and a carbonate, such as dimethyl carbonate (DMC). google.com This carbamate intermediate is then heated, often in the presence of a catalyst, to yield the desired isocyanatosilane and an alcohol byproduct. researchgate.net

Another approach is the oxidative carbonylation of amines, though this can present challenges such as the toxicity of carbon monoxide and the risk of explosion. ionike.com The direct reaction of aminosilanes with dialkyl carbonates is also a viable route, though it can be hampered by high costs and separation difficulties. ionike.com Research has also explored the use of carbonyl diimidazole as a phosgene substitute, which reacts with aminosilanes to form the isocyanate, although this method can suffer from long reaction times and lower yields. google.com

The table below outlines some of the non-phosgene methods for isocyanate synthesis.

MethodDescriptionAdvantagesChallenges
Carbamate DecompositionAn aminosilane is converted to a carbamate, which is then thermally decomposed to the isocyanate. researchgate.netAvoids the use of phosgene, can be a high-yield process. google.comMay require high temperatures and catalysts.
Reaction with Dialkyl CarbonateAn aminosilane reacts directly with a dialkyl carbonate to form the isocyanate. ionike.comPhosgene-free. ionike.comCan be expensive and require difficult separations. ionike.com
Carbonyl Diimidazole MethodAn aminosilane is reacted with carbonyl diimidazole. google.comPhosgene-free.Often results in long reaction times and lower yields. google.com

This table summarizes various non-phosgene routes for the synthesis of isocyanates.

Catalytic Systems in the Synthesis of Silane (B1218182), (isocyanatomethyl)trimethoxy-

Catalysis plays a pivotal role in the efficient and selective synthesis of (isocyanatomethyl)trimethoxysilane and its precursors. turkchem.net Catalysts are employed in several key steps, including the formation of the silane backbone and the introduction of the isocyanate group.

In the synthesis of alkoxysilane precursors, transition metal catalysts are often essential. For example, hydrosilylation reactions, which involve the addition of a Si-H bond across a double bond, are frequently catalyzed by platinum compounds like chloroplatinic acid or Karstedt's catalyst. mdpi.com Iridium-based catalysts have also shown high efficiency and regioselectivity in these reactions. mdpi.com For the direct synthesis of trimethoxysilane from silicon and methanol, copper-based catalysts are commonly used. wikipedia.org

For the non-phosgene synthesis of isocyanates via carbamate decomposition, a range of catalysts have been investigated to lower the required temperature and improve selectivity. These include metal oxides like zinc oxide and bismuth oxide, as well as acidic clays (B1170129) like montmorillonite (B579905) K-10. researchgate.net In the synthesis of carbamate precursors from amines and dialkyl carbonates, basic catalysts are often employed. ionike.com For instance, a nickel-promoted magnetic iron oxide catalyst has been developed for the synthesis of N-substituted carbamates. ionike.com

The choice of catalyst is critical as it can significantly influence reaction rates, yields, and the purity of the final product, potentially avoiding difficult purification steps. mdpi.com

Reaction StepCatalyst TypeExample Catalyst(s)
HydrosilylationTransition Metal ComplexesKarstedt's catalyst (platinum-based), Iridium complexes mdpi.com
Direct Synthesis of TrimethoxysilaneCopper-basedNano-copper wikipedia.org
Carbamate DecompositionMetal Oxides, Acidic ClaysZinc Oxide, Montmorillonite K-10 researchgate.net
Carbamate FormationBasic CatalystsNickel-promoted iron oxide ionike.com

This table highlights catalytic systems used in the synthesis of (isocyanatomethyl)trimethoxysilane and its precursors.

Derivatization Strategies for Analogous Isocyanatoalkylalkoxysilanes

The synthetic methodologies used for (isocyanatomethyl)trimethoxysilane can be adapted to create a wide range of analogous isocyanatoalkylalkoxysilanes with varied structures. researchgate.net By changing the starting materials, silanes with different alkyl chain lengths between the silicon atom and the isocyanate group, as well as different alkoxy groups on the silicon, can be produced. cfmats.com

For example, 3-isocyanatopropyltrimethoxysilane, a widely used coupling agent, is synthesized from 3-aminopropyltrimethoxysilane. cfmats.comresearchgate.net The synthesis of this precursor can be achieved through the hydrosilylation of allylamine (B125299) with trimethoxysilane. Similarly, by using different aminoalkenes in the hydrosilylation step or different chloroalkylalkoxysilanes in the amination step, the length of the alkyl chain can be systematically varied.

Furthermore, the nature of the alkoxy groups can be altered by using different alcohols (e.g., ethanol (B145695) instead of methanol) during the synthesis of the initial alkoxysilane precursors. This leads to compounds like 3-isocyanatopropyltriethoxysilane. cfmats.com The choice of the alkyl chain length and the type of alkoxy group can influence the reactivity and physical properties of the final isocyanatosilane, allowing for the fine-tuning of its performance in specific applications. scirp.org

The table below shows examples of variously substituted isocyanatoalkyltrialkoxysilanes.

Compound NameAlkyl ChainAlkoxy Group
(Isocyanatomethyl)trimethoxysilaneMethylMethoxy (B1213986)
3-IsocyanatopropyltrimethoxysilanePropylMethoxy
3-IsocyanatopropyltriethoxysilanePropylEthoxy
(Isocyanatomethyl)triethoxysilaneMethylEthoxy

This table illustrates the structural diversity achievable in isocyanatoalkyltrialkoxysilanes.

Isocyanatosilanes, such as (isocyanatomethyl)trimethoxysilane, are highly reactive towards nucleophiles, particularly primary and secondary amines. This reactivity is harnessed to synthesize urea-functional silanes, also known as ureido-silanes. nih.govgoogle.com The reaction involves the addition of the amine's N-H bond across the isocyanate's N=C double bond, forming a stable urea (B33335) linkage. nih.govrsc.org

This reaction is typically rapid and can be carried out under mild conditions, often without the need for a catalyst. rsc.org By reacting an isocyanatosilane with a primary or secondary amine, a silane with a terminal urea group is formed. If a diamine is used, this can lead to the formation of bridged silane structures or, if the stoichiometry is controlled, silanes with a remaining free amine group.

These urea-functional silanes are valuable as adhesion promoters and coupling agents, as the urea group can form strong hydrogen bonds, enhancing adhesion to substrates, while the alkoxysilane groups can bond to inorganic surfaces. google.com The synthesis of these derivatives expands the utility of isocyanatosilanes into applications requiring enhanced interfacial bonding.

ReactantsProduct TypeKey Linkage
Isocyanatosilane + Primary/Secondary AmineUreido-silaneUrea (-NH-CO-NH-)
Isocyanatosilane + DiamineBridged Ureido-silane or Amino-terminated Ureido-silaneUrea (-NH-CO-NH-)

This table summarizes the formation of urea-functional silanes from isocyanatosilanes and amines.

Controlled Synthesis of Silane-Terminated Prepolymers Utilizing Isocyanatosilanes

A significant application of isocyanatosilanes is in the synthesis of silane-terminated prepolymers (STPs), which are the basis for high-performance adhesives, sealants, and coatings. scirp.orgscirp.org These hybrid materials combine the flexibility and strength of organic polymers, like polyurethanes, with the moisture-curing capabilities and durability of silicones. scirp.orgresearchgate.net

The synthesis typically involves reacting a polyol (e.g., a polyether or polyester (B1180765) with terminal hydroxyl groups) with an excess of a diisocyanate to form an isocyanate-terminated polyurethane prepolymer. scirp.org The terminal isocyanate groups of this prepolymer are then "capped" by reacting them with a functional silane. While aminosilanes are commonly used for this capping step, isocyanatosilanes like (isocyanatomethyl)trimethoxysilane can be used to introduce silane functionality in different ways, for example, by reacting them with hydroxy-functional polymers in the presence of a suitable catalyst. google.com

The key to this process is the controlled reaction to ensure that the prepolymer chains are end-capped with reactive alkoxysilane groups. google.com Once applied, these terminal alkoxysilane groups hydrolyze in the presence of atmospheric moisture and condense to form a cross-linked siloxane network, curing the material into a durable, elastomeric solid. scirp.orgscirp.org The use of isocyanatosilanes in these systems allows for precise control over the polymer architecture and the introduction of moisture-curable functionalities. google.com

Prepolymer BackboneCapping Agent TypeCuring Mechanism
Polyurethane (Isocyanate-terminated)AminosilaneReaction of amine with isocyanate, followed by moisture cure of silane groups. scirp.org
Polyol (Hydroxy-terminated)IsocyanatosilaneReaction of isocyanate with hydroxyl, followed by moisture cure of silane groups. google.com

This table outlines strategies for synthesizing silane-terminated prepolymers.

Reaction Mechanisms and Chemical Reactivity of Silane, Isocyanatomethyl Trimethoxy

Hydrolysis Kinetics of Trimethoxy Silane (B1218182) Groups

The reactivity of the silane moiety is initiated by the hydrolysis of its methoxy (B1213986) groups. This process involves the nucleophilic substitution of the methoxy groups (-OCH₃) with hydroxyl groups (-OH) from water, releasing methanol (B129727) as a byproduct and forming reactive silanol (B1196071) intermediates (Si-OH). wacker.comnih.gov

The kinetics of this hydrolysis are complex and stepwise, proceeding through di- and mono-methoxysilane intermediates before full conversion to the silanetriol. The rate of hydrolysis is significantly influenced by several factors:

pH: The reaction is catalyzed by both acids and bases. wacker.comwacker.com Hydrolysis rates are slowest at a neutral pH (around 7) and increase under acidic or alkaline conditions. afinitica.com In acidic media, the reaction involves the protonation of an alkoxy group, making it a better leaving group. gelest.com In basic media, the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom is the key step. nih.gov

Steric and Inductive Effects: The rate of hydrolysis is sensitive to steric hindrance and the electronic effects of the substituent attached to the silicon atom. nih.govgelest.com Generally, methoxysilanes hydrolyze approximately 6 to 10 times faster than the corresponding ethoxysilanes due to the smaller steric bulk of the methoxy group. gelest.com

Concentration and Solvent: The concentration of the silane and water, as well as the choice of solvent, also play a crucial role in the reaction kinetics. wacker.comnih.gov

While specific kinetic data for (isocyanatomethyl)trimethoxysilane is not extensively published, the behavior of analogous trimethoxysilanes provides a strong basis for understanding its reactivity. Studies on compounds like γ-glycidoxypropyltrimethoxysilane (γ-GPS) show that hydrolysis can proceed over a few hours at ambient temperature and slightly acidic pH. researchgate.net The hydrolysis of various trimethoxysilanes generally follows pseudo-first-order kinetics with respect to the silane concentration. afinitica.comresearchgate.net

Table 1: Comparative Hydrolysis Kinetics of Various Organo-Trimethoxysilanes This table compiles representative kinetic data for analogous compounds to illustrate the factors influencing hydrolysis.

Silane CompoundConditionsReported Kinetic FindingReference
γ-Glycidoxypropyltrimethoxysilane (γ-GPS)2 wt% aqueous solution, pH 5.4, 26°CHydrolysis completes in a few hours. researchgate.net
Methyltrimethoxysilane (B3422404) (MTMS)Acidic (HCl catalyst)Hydrolysis rate constant ranged from 5.5 to 97 mM⁻¹ h⁻¹ depending on acid concentration. nih.gov
3-MethacryloyloxypropyltrimethoxysilaneAcidic, pH 4Hydrolysis of the first methoxy group is significantly faster than subsequent groups. afinitica.com
General AlkyltrimethoxysilanesNeutral waterReacts very slowly without a catalyst. wacker.comwacker.com

Condensation Reactions of Silanol Intermediates

Following hydrolysis, the newly formed silanol groups (Si-OH) are highly reactive and undergo condensation reactions to form stable siloxane bridges (Si-O-Si). This process is the basis for the formation of oligomeric and polymeric polysiloxane networks. nih.gov The condensation can proceed through two primary pathways:

Water-producing condensation: Two silanol groups react to form a siloxane bond and a molecule of water. ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O nih.gov

Alcohol-producing condensation: A silanol group reacts with a remaining methoxy group to form a siloxane bond and a molecule of methanol. ≡Si-OH + CH₃O-Si≡ → ≡Si-O-Si≡ + CH₃OH nih.gov

The kinetics of condensation are also highly dependent on pH, but in a manner opposite to hydrolysis. Condensation is generally slow in acidic media and much faster in alkaline media. nih.gov This differential reactivity allows for some control over the sol-gel process; for instance, conducting the reaction under acidic conditions can favor the formation of hydrolyzed monomers while slowing subsequent self-condensation. researchgate.net

The structure of the resulting polysiloxane network (e.g., linear chains, cyclic structures, or cross-linked three-dimensional networks) depends on the reaction conditions and the functionality of the silane monomer. researchgate.net For a trifunctional silane like (isocyanatomethyl)trimethoxysilane, extensive condensation leads to the formation of a highly cross-linked silsesquioxane structure. researchgate.net

Reactivity of the Isocyanate Functionality

The isocyanate group (-N=C=O) is a highly electrophilic functional group that readily reacts with a wide range of nucleophiles, particularly compounds containing active hydrogen atoms. wikipedia.org This reactivity is central to its role in forming covalent linkages with organic polymers and substrates.

Reactions with Hydroxyl (-OH) Groups (e.g., Alcohols, Silanols)

Isocyanates react with hydroxyl groups to form urethane (B1682113) (also known as carbamate) linkages. This is a cornerstone reaction in polyurethane chemistry. wikipedia.orgyoutube.com

R'-NCO + R-OH → R'-NH-C(O)O-R

The reaction proceeds via the nucleophilic attack of the hydroxyl oxygen on the electrophilic carbon of the isocyanate group. semanticscholar.org The rate of this reaction is influenced by the nature of the hydroxyl group. Aliphatic alcohols react much more readily than phenolic alcohols. semanticscholar.orgebrary.net Significantly, the silanol groups (Si-OH) formed during the hydrolysis of the trimethoxysilyl moiety can also react with the isocyanate group, leading to the formation of a thermally stable Si-O-C(O)NH- linkage. This intramolecular or intermolecular reaction can create a highly integrated and cross-linked hybrid material.

Reactions with Amine (-NH₂ Groups) (e.g., Formation of Urea (B33335) Linkages)

The reaction between an isocyanate and a primary or secondary amine is extremely rapid and results in the formation of a urea linkage. wikipedia.org

R'-NCO + R-NH₂ → R'-NH-C(O)NH-R

This reaction is generally much faster than the reaction with alcohols. When (isocyanatomethyl)trimethoxysilane reacts with amino-functional compounds or substrates, it forms robust, stable urea bonds. Research on analogous isocyanatosilanes has shown that amines can competitively attack either the silicon atom or the isocyanate group, depending on the reaction conditions and the structure of the amine. researchgate.net However, the reaction at the isocyanate group is typically dominant, especially with primary amines. nist.gov

Reactions with Thiol (-SH) Groups

Isocyanates react with thiols (mercaptans) to form thiocarbamate linkages. researchgate.netresearchgate.net This process, often referred to as a "thiol-isocyanate click reaction," is known for its high efficiency, speed, and selectivity, often proceeding rapidly under catalyst- and solvent-free conditions or with amine catalysis. researchgate.netfigshare.comresearchgate.net

R'-NCO + R-SH → R'-NH-C(O)S-R

This reaction provides a powerful and efficient method for covalently bonding the silane to sulfur-containing polymers or surfaces, expanding its utility in advanced materials synthesis. researchgate.netfigshare.com

Table 2: Reactivity of the Isocyanate Group with Various Nucleophiles

NucleophileFunctional GroupResulting LinkageRelative ReactivityReference
Amine-NH₂UreaVery High wikipedia.orgnist.gov
Alcohol (Aliphatic)-OHUrethane (Carbamate)High wikipedia.orgsemanticscholar.org
Thiol-SHThiocarbamateHigh figshare.comresearchgate.net
Water-OHUnstable Carboxamic Acid -> Amine + CO₂Moderate wikipedia.org
SilanolSi-OHUrethane (Carbamate)Moderate semanticscholar.org

Polymerization Mechanisms Induced by Silane, (isocyanatomethyl)trimethoxy-

The dual functionality of Silane, (isocyanatomethyl)trimethoxy- enables it to induce or participate in polymerization through two distinct yet potentially concurrent mechanisms. This bifunctionality is the key to its use in creating complex polymer architectures and hybrid materials. cfmats.comcfmats.com

Inorganic Polymerization (Sol-Gel Process): The trimethoxysilyl groups can undergo a sol-gel transition. Through hydrolysis and subsequent condensation, these groups can form a rigid, cross-linked inorganic polysiloxane (silicone) network. This mechanism is fundamental to its function in forming silica-like coatings and modifying inorganic surfaces. nih.gov

Organic Polymerization (Polyaddition): The isocyanate group acts as a monomer functional group for polyaddition reactions. When reacted with difunctional or polyfunctional monomers containing hydroxyl groups (polyols) or amine groups (polyamines), it leads to the formation of polyurethanes or polyureas, respectively. youtube.comresearchgate.netepo.org For example, reaction with a diol results in a linear polyurethane chain incorporating the silane moiety.

The true versatility of this compound is realized when these two polymerization mechanisms are combined. It can be used to synthesize silyl-terminated polymers (STPs), where a polyurethane or polyurea backbone is end-capped with the reactive trimethoxysilyl groups. cfmats.comgoogle.com These STPs can then be cured in the presence of moisture, which triggers the hydrolysis and condensation of the silane terminals to form a cross-linked network. This "dual-cure" system allows for the formation of durable, flexible, and weather-resistant sealants, adhesives, and coatings. cfmats.com

Silyl-Modified Polymer (STP/MS Polymer) Formation

In the formation of Silyl-Modified Polymers (SMP), also known as MS Polymers, (isocyanatomethyl)trimethoxy-silane acts as an efficient end-capper or modifier for polyether backbones. wikipedia.orgcfmats.com These polymers are key components in modern solvent-free and isocyanate-free adhesives and sealants. wikipedia.org The synthesis involves the reaction of the isocyanate group of the silane with terminal hydroxyl groups on a polyether chain. This reaction is typically carried out at elevated temperatures (e.g., 60-130 °C) and may be facilitated by a catalyst. google.com

The resulting polymer possesses terminal trimethoxysilyl groups that are capable of moisture-curing. wikipedia.org Upon exposure to atmospheric moisture, the methoxy groups hydrolyze to form reactive silanol (Si-OH) groups. These silanols then undergo condensation with each other to form a stable, crosslinked siloxane network, transforming the liquid or gel-like polymer into a solid elastomer. wikipedia.org The general curing reaction is as follows:

2 R-Si(OCH₃)₃ + 3 H₂O → 2 R-Si(OH)₃ + 6 CH₃OH 2 R-Si(OH)₃ → (R-SiO₁.₅)₂ + 3 H₂O

The high reactivity of the alpha-silane structure in (isocyanatomethyl)trimethoxy-silane contributes to a rapid curing process. scirp.orgyoutube.com

Silyl-Modified Polyurethane (SPUR Polymer) Synthesis

Silyl-Modified Polyurethane (SPUR) polymers combine the desirable properties of polyurethanes, such as mechanical strength and paintability, with the durability and moisture-curing capabilities of silicones. researchgate.net (Isocyanatomethyl)trimethoxy-silane is a key reagent in the synthesis of SPUR polymers. wikipedia.org There are two primary synthetic routes:

Reaction with a Hydroxyl-Terminated Polyurethane Prepolymer: In this method, a polyurethane prepolymer with terminal hydroxyl groups is first synthesized. This prepolymer is then reacted with (isocyanatomethyl)trimethoxy-silane. The isocyanate group of the silane reacts with the terminal hydroxyl groups of the polyurethane, forming urethane linkages and attaching the trimethoxysilyl functionality to the ends of the polymer chains. scirp.org

Reaction with an Isocyanate-Terminated Polyurethane Prepolymer (alternative route with aminosilanes): A more common industrial route for SPUR synthesis involves reacting an isocyanate-terminated prepolymer with a secondary aminosilane (B1250345). While not directly involving (isocyanatomethyl)trimethoxy-silane in the final capping step, understanding this process provides context for the versatility of silane-terminated technologies. In this approach, the amino group of the silane reacts with the terminal isocyanate groups of the prepolymer to form urea linkages. scirp.orgresearchgate.net

The resulting SPUR polymers, like STP polymers, cure via the hydrolysis and condensation of their terminal alkoxysilyl groups in the presence of moisture. scirp.org The use of (isocyanatomethyl)trimethoxy-silane offers the advantage of creating a stable urethane bond connecting the silane to the polymer backbone, resulting in a final product that is free of unreacted isocyanate groups. scirp.org

Crosslinking Mechanisms in Organic-Inorganic Hybrid Systems

The bifunctional nature of (isocyanatomethyl)trimethoxy-silane makes it an excellent crosslinking agent in organic-inorganic hybrid systems, such as coatings and adhesives. evonik.com These systems leverage the distinct properties of both organic polymers and inorganic networks to achieve enhanced performance characteristics.

The crosslinking process involves two main reactions:

Organic Phase Reaction: The isocyanate group of the silane can react with functional groups on organic polymers, such as hydroxyl, amino, or carboxyl groups, thereby covalently bonding the silane to the organic matrix. wikipedia.org

Inorganic Phase Formation: The trimethoxysilyl groups undergo hydrolysis and condensation to form a rigid, three-dimensional siloxane (Si-O-Si) network. evonik.com

This dual reaction mechanism allows for the creation of a densely crosslinked network where the organic and inorganic phases are chemically bonded. This covalent integration leads to significant improvements in the mechanical properties, thermal stability, and chemical resistance of the hybrid material. evonik.com The density of this crosslinking can be controlled by the concentration of the silane and the reaction conditions.

Interfacial Reaction Pathways with Diverse Inorganic Substrates

The ability of (isocyanatomethyl)trimethoxy-silane to promote adhesion between organic polymers and inorganic substrates is one of its most critical functions. cfmats.com This is achieved through the formation of strong, durable chemical bonds at the interface. The primary mechanism involves the reaction of the silane's trimethoxysilyl group with hydroxyl groups present on the surface of many inorganic materials.

The process can be summarized in the following steps:

Hydrolysis: In the presence of surface moisture on the inorganic substrate (e.g., glass, metal oxides), the methoxy groups (-OCH₃) of the silane hydrolyze to form silanol groups (-Si-OH).

(Isocyanatomethyl)Si(OCH₃)₃ + 3 H₂O → (Isocyanatomethyl)Si(OH)₃ + 3 CH₃OH

Condensation: The newly formed silanol groups can then condense with the hydroxyl groups (M-OH) on the substrate surface, forming stable, covalent metallo-siloxane bonds (M-O-Si).

(Isocyanatomethyl)Si(OH)₃ + M-OH → (Isocyanatomethyl)(HO)₂Si-O-M + H₂O

Inter-Silane Condensation: Adjacent silanol groups on the surface can also condense with each other, forming a crosslinked polysiloxane layer at the interface.

2 (Isocyanatomethyl)Si(OH)₃ → [(Isocyanatomethyl)(HO)Si-O-]₂ + 2 H₂O

This creates a robust chemical bridge between the inorganic substrate and the organic polymer, which is subsequently bonded through the reaction of the isocyanate group.

Interfacial Bonding with Specific Substrates:

Glass and Silica (B1680970): The surface of glass and silica is rich in silanol groups (Si-OH), making it highly receptive to bonding with (isocyanatomethyl)trimethoxy-silane through the formation of stable Si-O-Si bonds.

Metal Oxides: On metal surfaces such as aluminum and steel, a thin layer of native oxide provides surface hydroxyl groups (e.g., Al-OH, Fe-OH). The silane reacts with these groups to form durable Al-O-Si or Fe-O-Si bonds, significantly enhancing adhesion. ubc.ca Studies on aluminum surfaces have shown that the application of silanes can modify the interfacial oxide layer and form direct covalent bonds. google.comresearchgate.net

The effectiveness of this interfacial bonding is critical for the long-term durability of adhesives, sealants, and coatings, particularly in harsh environments.

Advanced Applications and Functionalization Strategies in Materials Science

Polymer Modification and Synthesis

The unique bifunctional nature of (isocyanatomethyl)trimethoxysilane, possessing both a highly reactive isocyanate group and hydrolyzable methoxy-silyl groups, makes it a versatile molecule for advanced polymer synthesis and modification. This dual reactivity allows for the precise engineering of polymer structures to achieve desired properties for high-performance applications.

Tailoring Polymer Architecture through Silane-Termination

A primary application of (isocyanatomethyl)trimethoxysilane is in the synthesis of silane-terminated polymers, which are foundational to modern adhesive, sealant, and coating technologies. scirp.orgscirp.org The isocyanate group (–N=C=O) readily reacts with polymers containing active hydrogen atoms, such as hydroxyl-terminated polyols (e.g., polyethers, polyesters) or amino-terminated polymers. cfmats.com This "end-capping" reaction is quantitative and easy to control, resulting in a stable urethane (B1682113) linkage that irreversibly joins the trimethoxysilyl group to the polymer chain. scirp.org

This process allows for the meticulous design of polymer architecture. By reacting with the terminal groups of a base polymer, (isocyanatomethyl)trimethoxysilane transforms the prepolymer into a silyl-modified polymer (SMP), often a silyl-modified polyurethane (SPUR). cfmats.com This modification strategy is crucial for creating one-component, isocyanate-free systems that cure upon exposure to ambient moisture. scirp.org The control over the end-capping process, for instance by managing the molar ratio of isocyanate-to-hydroxyl groups, allows for the production of polymers with tailored molecular weights and functionalities, directly influencing the final properties of the cured material. google.com

Table 1: Polymer Architectures via Silane-Termination
Base Polymer TypeTerminating Silane (B1218182)Resulting Polymer ClassKey Architectural Feature
Polyether Polyol(Isocyanatomethyl)trimethoxysilaneMS Polymer / SPURFlexible polyether backbone with terminal trimethoxysilyl groups for moisture curing. scirp.orgadhesivesandcoatings.com
Polyester (B1180765) Polyol(Isocyanatomethyl)trimethoxysilaneSilane-Terminated PolyesterCombines the mechanical properties of polyesters with the adhesion and curing benefits of silanes. google.com
Polyurethane Prepolymer (OH-terminated)(Isocyanatomethyl)trimethoxysilaneSilyl-Modified Polyurethane (SPUR)Urethane-rich backbone providing toughness, terminated with moisture-curable silane groups. google.comgoogle.com
Polybutadiene Polyol(Isocyanatomethyl)trimethoxysilaneSilane-Terminated PolybutadieneCreates a polymer with a hydrocarbon backbone, offering good water resistance and low-temperature flexibility. google.com

Development of Moisture-Curing Polymer Systems

Polymers terminated with (isocyanatomethyl)trimethoxysilane are designed to be moisture-curable. scirp.orggoogle.com This curing mechanism is a two-step process initiated by the presence of water. adhesivesmag.com

Hydrolysis: The three methoxy (B1213986) groups (–OCH₃) on the silicon atom are hydrolyzable. When exposed to atmospheric moisture, they react with water to form highly reactive silanol (B1196071) groups (Si–OH) and release methanol (B129727) as a byproduct. adhesivesmag.compaint.org

Condensation: These newly formed silanol groups are unstable and readily condense with each other to form stable siloxane bonds (–Si–O–Si–). google.comadhesivesmag.com

This condensation reaction builds a cross-linked, three-dimensional network throughout the material, transforming the liquid polymer into a solid, durable, and often elastomeric product. paint.org A significant advantage of this system is that the final product is free from residual isocyanates, offering a toxicologically safer alternative to traditional two-component polyurethane systems. google.comresearchgate.net The entire curing process can occur at ambient temperature and humidity, eliminating the need for additional energy inputs. adhesivesandcoatings.comresearchgate.net

Impact on Rheological Properties and Curing Speed of Resins

The incorporation of (isocyanatomethyl)trimethoxysilane into resin formulations has a pronounced effect on their rheological behavior and curing speed. The chemical structure of the silane directly influences these properties.

Rheological Properties: The addition of silanes can significantly alter the viscosity and flow characteristics of a polymer resin. rde.ac Low-viscosity prepolymers can be formulated, which improves processability and allows for solvent-free systems. scirp.orggoogle.com In filled systems, such as those containing fumed silica (B1680970) in an epoxy resin, the surface modification of the filler with silanes impacts particle-particle interactions, which governs the rheological profile. polymerinnovationblog.com Modifying fillers can disrupt hydrogen bonding networks that cause excessive thickening, leading to lower viscosity at low shear rates and controlled shear-thinning behavior, which is critical for applications like sealants and adhesives that need to be easily extruded but hold their shape once applied. rde.acpolymerinnovationblog.com

Table 2: Influence of Silane Modification on Resin Properties
PropertyEffect of (Isocyanatomethyl)trimethoxysilane ModificationScientific Rationale / Finding
Curing SpeedIncreased Curing SpeedThe trimethoxysilyl group hydrolyzes more rapidly than ethoxy or other larger alkoxy groups, accelerating the onset of the condensation cure. google.comshinetsusilicones.com
ViscosityCan be formulated for low viscosityAllows for the creation of low-viscosity prepolymers, enhancing workability and enabling high-solids or solvent-free formulations. google.com
Shear BehaviorInduces Shear-ThinningIn filled systems, silane modification of fillers alters particle interactions, often leading to pseudoplastic (shear-thinning) behavior, which is desirable for application. rde.ac
Tack-Free TimeReduced Tack-Free TimeFaster surface cure due to high reactivity of methoxysilanes leads to quicker development of a non-tacky surface. google.comspecialchem.com

Synthesis of Poly(silylether)s via Dehydrocoupling Polymerization

Poly(silylether)s (PSEs), which contain a repeating Si-O-C linkage in their backbone, are a class of silicon-based polymers known for their flexibility and hydrolytic degradability. researchgate.netmdpi.com A prominent and atom-economical method for their synthesis is catalytic dehydrocoupling polymerization. mdpi.com This process typically involves the reaction of a diol with a monomer containing two hydrosilane (Si-H) groups, catalyzed by a transition metal complex. nih.govd-nb.info The reaction forms the desired Si-O-C bond with the sole byproduct being hydrogen gas. researchgate.netmdpi.com

It is important to note that (isocyanatomethyl)trimethoxysilane, being an alkoxysilane without Si-H bonds, is not a direct monomer for this specific type of polymerization. The dehydrocoupling pathway is characteristic of hydrosilanes. However, the study of dehydrocoupling is central to the field of advanced silicon polymer synthesis, which aims to create novel materials with tailored properties. Research in this area has identified various catalysts, including those based on platinum, manganese, and iron, that can efficiently produce high molecular weight PSEs from various diols and hydrosilanes. d-nb.infonih.govresearchgate.net These polymers exhibit a range of thermal properties, including low glass transition temperatures and good thermal stability, depending on the specific monomers used. nih.govd-nb.info

Table 3: Representative Properties of Poly(silylether)s Synthesized via Dehydrocoupling
Diol MonomerHydrosilane MonomerCatalyst SystemPolymer Mn (kDa)Glass Transition Temp. (Tg, °C)
1,4-BenzenedimethanolMethylphenylsilaneIron β-Diketiminate14.1-24.8 d-nb.info
1,8-OctanediolMethylphenylsilaneIron β-Diketiminate15.0-70.6 nih.gov
1,4-BenzenediolDiphenylsilaneManganese-Salen~10.2Not Reported nih.gov
4,4'-BiphenolPhenylsilaneIron β-Diketiminate36.319.1 nih.gov

Surface and Interface Engineering

Enhancing Adhesion at Organic-Inorganic Interfaces

The effectiveness of (isocyanatomethyl)trimethoxysilane stems from its bifunctional molecular structure. dakenchem.com

Inorganic Reactivity: The trimethoxysilyl end of the molecule provides reactivity towards inorganic surfaces like glass, metal oxides, and minerals. adhesivesmag.com In the presence of trace amounts of water, typically available on the substrate surface, the methoxy groups hydrolyze to form silanol (Si-OH) groups. dakenchem.comdcachem.com These silanols can then form strong, covalent oxane bonds (e.g., Si-O-Metal) with the hydroxyl groups present on the inorganic surface. dcachem.comnih.gov They also self-condense to form a robust, cross-linked polysiloxane network at the interface, further strengthening the bond. adhesivesmag.com

Organic Reactivity: The isocyanatomethyl group provides reactivity towards the organic polymer matrix. The isocyanate group readily forms covalent bonds with functional groups such as hydroxyls, amines, and amides present in a wide range of polymers including polyurethanes, epoxies, and polyamides. cfmats.com

This dual action effectively creates a chemical bridge, covalently linking the inorganic substrate to the organic resin, a mechanism that dramatically improves adhesion compared to relying on weaker secondary forces like van der Waals interactions. dakenchem.comdcachem.com This enhanced interfacial bonding leads to significant improvements in the mechanical properties and environmental resistance of composite materials, coatings, and adhesive joints. dakenchem.com

Table 4: Adhesion Enhancement via Silane Coupling Agents
Inorganic SubstrateOrganic Matrix / CoatingSilane Type ExampleObserved Improvement
GlassAcrylic ResinMethacryloxy-functional SilaneImproved adhesion and moisture resistance. shinetsusilicones.com
Silica (Filler)Natural RubberAlkoxysilaneEnhanced interfacial bonding between filler and rubber matrix. nih.gov
Metal (e.g., Steel, Titanium)Polyurethane CoatingAmino-functional SilaneSignificantly increased pull-off strength and bond durability.
AluminaEpoxy ResinEpoxy-functional SilaneImproved mechanical strength and chemical resistance of the composite. researchgate.net

Surface Modification and Functionalization of Nanoparticles

The ability to precisely control the surface chemistry of nanoparticles is paramount for their successful integration into functional materials. (Isocyanatomethyl)trimethoxy-silane serves as a powerful coupling agent for this purpose, enabling the tailored functionalization of various nano-substrates.

The functionalization of silica nanoparticles (SNPs) is a key strategy for creating Pickering emulsions, where solid particles stabilize the interface between two immiscible liquids. The effectiveness of these nanoparticle-based emulsifiers depends on their wettability, which can be precisely tuned using silane coupling agents.

The general process involves the hydrolysis of the silane's methoxy groups in the presence of water, forming reactive silanol groups. These silanols then condense with the hydroxyl groups present on the surface of silica nanoparticles, forming stable covalent Si-O-Si bonds. By using silanes with different organic functionalities, the surface of the SNPs can be rendered more hydrophobic or hydrophilic. For instance, research has shown that grafting silica particles with a combination of a hydrophilic silane and a hydrophobic silane like isobutyl(trimethoxy)silane can produce highly effective emulsifiers for oil-in-water systems. tubitak.gov.tr The amount of each silane can be varied to fine-tune the hydrophilic-lipophilic balance (HLB) of the particles. tubitak.gov.tr

The use of (isocyanatomethyl)trimethoxy-silane in this context provides a secondary reactive site. After grafting the silane onto the silica surface, the pendant isocyanate (-N=C=O) group is available for further reactions. This highly electrophilic group can readily react with nucleophiles such as amines and alcohols, allowing for the attachment of a wide variety of functional molecules, polymers, or surfactants. This post-functionalization capability is crucial for designing "smart" emulsions that can respond to specific stimuli or for improving the dispersion and compatibility of silica nanoparticles within a polymer matrix.

Halloysite (B83129) nanotubes (HNTs) are naturally occurring aluminosilicate (B74896) clay minerals with a hollow tubular structure. Their unique morphology and the presence of hydroxyl groups on their internal and external surfaces make them excellent candidates for functionalization and use as reinforcing fillers in nanocomposites. numberanalytics.com Silane grafting is a primary method for modifying the surface of HNTs to improve their dispersion in polymer matrices and to enable covalent bonding at the filler-matrix interface. cfmats.comnih.gov

The grafting process for HNTs is analogous to that for silica nanoparticles. The trimethoxysilyl group of (isocyanatomethyl)trimethoxy-silane hydrolyzes and condenses with the Al-OH and Si-OH groups on the halloysite surface. numberanalytics.comcfmats.com Studies on other silanes, such as (3-chloropropyl)trimethoxysilane (CPTMS), have shown that the efficiency of this grafting reaction is influenced by parameters like the solvent, reaction time, and the use of catalysts. cfmats.comnih.gov For example, using toluene (B28343) as the solvent and refluxing for several hours can achieve a high degree of grafting. cfmats.com

Once grafted, the isocyanate group of (isocyanatomethyl)trimethoxy-silane provides a reactive handle on the HNT surface. This is particularly valuable for creating strong interfacial adhesion in polyurethane or epoxy-based nanocomposites, where the isocyanate can react directly with the polymer chains or curing agents. This covalent linkage significantly enhances stress transfer from the polymer matrix to the nanotubes, thereby improving the mechanical properties of the final composite material.

The success of surface modification with (isocyanatomethyl)trimethoxy-silane depends on the formation of a uniform, stable, and well-bonded silane layer. The silanization process is a complex interplay of hydrolysis and condensation reactions, both on the substrate surface and in the treatment solution. nih.gov Optimizing the reaction conditions is therefore critical to avoid the formation of thick, irregular, or poorly adhered multilayers. diva-portal.orgaip.org Key parameters that must be controlled include:

Water Availability : Water is essential for the initial hydrolysis of the methoxy groups to form reactive silanols. However, excess water can lead to premature self-condensation of the silane in the solution, forming oligomers that may deposit unevenly on the surface. port.ac.uk

pH : The pH of the reaction medium significantly affects the rates of both hydrolysis and condensation. For many organosilanes, an optimal pH is in the weakly acidic range (around 4-5), which promotes hydrolysis without excessively accelerating condensation. nih.gov

Silane Concentration : Higher concentrations can increase the rate of surface coverage but also raise the risk of multilayer formation and solution-phase polymerization. diva-portal.orgaip.org

Reaction Temperature and Time : Increasing the temperature generally accelerates both hydrolysis and condensation rates. nih.gov The optimal time and temperature represent a balance between achieving complete surface reaction and preventing the degradation of functional groups or the formation of undesirable byproducts. nih.govaip.org

Curing : A post-deposition thermal curing step is often employed to drive the condensation reaction to completion, removing residual water and unreacted silanols to form a robust, cross-linked siloxane network on the surface. synthesia.com

Table 1: Key Parameters for Optimizing Silanization of Nanomaterials
ParameterEffect on Silanization ProcessTypical Conditions & ConsiderationsReference
Water ContentEssential for hydrolysis of alkoxy groups to silanols. Excess water leads to self-condensation in solution.Trace amounts in solvent or controlled addition are critical. Anhydrous conditions prevent hydrolysis. port.ac.uk
pHCatalyzes both hydrolysis and condensation. Low pH (<4) favors hydrolysis; high pH (>5) favors condensation.Optimal pH is often weakly acidic (4-5) for a balanced reaction. nih.gov
TemperatureIncreases reaction rates. Excessive heat can degrade functional groups and cause non-uniform coatings.Room temperature can provide uniform but slow coating. Elevated temperatures (60-120°C) are used to accelerate the process and for curing. nih.gov
ConcentrationAffects film thickness and morphology. High concentrations can lead to agglomerates and thick, rough films.Low concentrations (e.g., 1-5% v/v) are typically used for monolayer formation. diva-portal.orgaip.org
Reaction TimeDetermines the extent of surface reaction and film growth.Varies from minutes to many hours depending on other parameters. Longer times can lead to thicker films. aip.org

Engineering of Biocompatible Ultrathin Coatings

The creation of biocompatible surfaces is fundamental to the success of medical implants, biosensors, and tissue engineering scaffolds. Silane coupling agents are instrumental in this field, providing a stable platform for modifying inorganic or polymeric surfaces to improve their interaction with biological systems. nih.govport.ac.uk

The polyurethane linkage, formed from the reaction of an isocyanate with a hydroxyl group, is renowned for its excellent biocompatibility. numberanalytics.comevolutionoftheprogress.com Materials based on polyurethanes are widely used in medical devices due to their durability, flexibility, and resistance to degradation. synthesia.comcfmats.com By extension, a surface functionalized with (isocyanatomethyl)trimethoxy-silane can be used to create biocompatible ultrathin coatings.

The primary strategy involves using the surface-bound isocyanate group to immobilize biomolecules. The -N=C=O group reacts efficiently and rapidly with primary amine (-NH2) groups found in proteins, peptides, and other biological ligands. tubitak.gov.tr This reaction forms a stable urea (B33335) linkage, covalently tethering the biomolecule to the surface. This method offers a significant advantage as it can proceed under mild, catalyst-free conditions, which helps to preserve the delicate structure and biological activity of the immobilized molecule. tubitak.gov.trnih.gov Research has demonstrated that cryogels containing free isocyanate groups can be used for the direct and controlled immobilization of proteins. tubitak.gov.tr This principle directly applies to surfaces modified with (isocyanatomethyl)trimethoxy-silane for applications such as:

Biosensors : Covalently attaching antibodies or enzymes to a sensor surface. nih.gov

Tissue Engineering : Immobilizing cell-adhesive peptides (like RGD) to promote cell attachment and growth on a scaffold.

Anti-fouling Surfaces : Grafting polymers like polyethylene (B3416737) glycol (PEG) that contain a terminal amine or hydroxyl group to resist non-specific protein adsorption.

Role in Advanced Coating, Adhesive, and Sealant Formulations

In the realm of high-performance coatings, adhesives, and sealants, (isocyanatomethyl)trimethoxy-silane acts as a crucial adhesion promoter and crosslinker. cfmats.comhengdasilane.com Its bifunctionality allows it to chemically bond inorganic substrates (like glass, metal, and minerals) to a wide range of organic polymers. researchgate.net

The mechanism involves the trimethoxysilyl end of the molecule hydrolyzing and bonding to the inorganic surface, as previously described. Simultaneously, the isocyanate end reacts with functional groups in the polymer matrix, such as the hydroxyl groups in polyesters and acrylics or the amine groups in epoxies and polyamides. cfmats.com This creates a durable, covalent link across the interface, significantly improving adhesion, especially under wet or humid conditions where adhesion is most likely to fail.

Isocyanate silanes are particularly important in the formulation of Silyl (B83357) Modified Polymers (SMP), also known as MS Polymers, and SPUR (Silyl-Terminated Polyurethane) polymers. cfmats.com In these systems, the silane acts as a cross-linking agent. The polymers are terminated with silane groups, and upon exposure to moisture, these groups hydrolyze and condense to form a durable, flexible, cross-linked network. The inclusion of isocyanate functionality can be used to modify the polymer backbone or to enhance adhesion to specific substrates. cfmats.comhengdasilane.com These materials are widely used to produce high-quality sealants for the construction and automotive industries. cfmats.com

Composite Materials Science

Composite materials derive their enhanced properties from the combination of a reinforcing filler (often inorganic) and a polymer matrix (organic). The performance of a composite is heavily dependent on the strength and stability of the interface between these two dissimilar phases. Silane coupling agents like (isocyanatomethyl)trimethoxy-silane are essential for creating a strong interfacial bond, acting as a "molecular bridge" that facilitates stress transfer from the flexible polymer matrix to the rigid reinforcing filler. researchgate.net

When incorporated into a composite, the silane's trimethoxy groups bond to the hydroxyl-rich surface of inorganic fillers such as glass fibers, silica, or metal oxides. The organofunctional isocyanate group then co-reacts with the polymer matrix during the curing or polymerization process. This covalent bonding across the interface prevents delamination, improves the dispersion of the filler within the matrix, and reduces water absorption at the interface. researchgate.net

The resulting improvements in material properties are significant. Research on various silane coupling agents has consistently shown that their inclusion leads to enhanced mechanical performance. For example, studies on nano-filled composites have demonstrated that optimizing the silane concentration can significantly improve properties like Knoop hardness and reduce water sorption. researchgate.net Similarly, treating glass fibers with an appropriate silane has been shown to nearly double the flexural strength of a polymer-glass composite.

Table 2: Representative Research Findings on the Effect of Silane Coupling Agents on Composite Properties
Composite SystemSilane UsedProperty MeasuredResult of Silane TreatmentReference
PMMA / Glass-Fiber Composite[3-(acryloxy)propyl]trimethoxysilane (APMS)Flexural StrengthStrength nearly doubled from ~75 MPa (untreated) to ~140 MPa (treated).
Nano-filled Dimethacrylate Composite3-methacryloxypropyltrimethoxysilane (MPTS)Water Sorption (Wsp)Wsp decreased from ~35 µg/mm³ (no silane) to ~25 µg/mm³ (with 2% silane). researchgate.net
Nano-filled Dimethacrylate Composite3-methacryloxypropyltrimethoxysilane (MPTS)Knoop Hardness (KHN)Maintained hardness after water storage, whereas non-silanized composite hardness decreased significantly. researchgate.net
Wood Flour / Polypropylene CompositeIsocyanate silaneThermal Stability (TGA)Degradation temperature increased from 472°C to 490°C.

Interfacial Reinforcement in Polymer Composites

The mechanism of interfacial reinforcement involves a two-fold reaction. The trimethoxysilane (B1233946) group can hydrolyze in the presence of moisture to form reactive silanol groups. These silanols can then condense with hydroxyl groups present on the surface of inorganic fillers, such as silica or glass fibers, forming stable covalent Si-O-Si bonds. This effectively grafts the silane molecule onto the filler surface. mdpi.com

Simultaneously, the isocyanate group (-N=C=O) at the other end of the molecule is highly reactive towards functional groups containing active hydrogen, such as hydroxyl, amine, or urethane groups, which are often present in polymer matrices like epoxies, polyurethanes, and polyamides. cfmats.com This reaction forms a covalent urethane linkage between the silane-treated filler and the polymer matrix. The result is a robust chemical bridge at the interface, significantly improving the adhesion between the two phases.

While specific quantitative data for (isocyanatomethyl)trimethoxy-silane is not extensively available in public literature, the expected improvements in mechanical properties of polymer composites from its use are outlined in the table below. Research on analogous silane coupling agents has demonstrated significant enhancements in properties such as tensile strength, flexural modulus, and interfacial shear strength (IFSS). researchgate.netresearchgate.net For instance, studies on other silanes have shown that proper surface treatment can increase the tensile strength of composites by up to 40%. researchgate.net

PropertyExpected Effect of (Isocyanatomethyl)trimethoxy-silane TreatmentRationale
Tensile StrengthIncreaseImproved stress transfer from matrix to filler due to covalent bonding at the interface.
Flexural ModulusIncreaseEnhanced stiffness resulting from a more rigid and integrated composite structure.
Interfacial Shear Strength (IFSS)Significant IncreaseDirect measure of the adhesion between filler and matrix, which is enhanced by chemical bonding.
Impact StrengthPotential IncreaseA well-bonded interface can prevent crack propagation at the filler-matrix boundary.

Mitigation of Polymerization Stress in Advanced Resins

Polymerization shrinkage is an inherent characteristic of many thermosetting resins, such as those used in dental composites and advanced adhesives. As the resin cures, the formation of a crosslinked network leads to a reduction in volume, which generates internal stresses. manchester.ac.ukrde.ac This polymerization stress can lead to dimensional inaccuracies, micro-cracking, and debonding from substrates, ultimately compromising the performance and longevity of the material. nih.govresearchgate.net

The incorporation of (isocyanatomethyl)trimethoxy-silane, particularly when used to pre-treat fillers, can play a role in mitigating these stresses. While the silane itself does not eliminate shrinkage, its influence on the filler-matrix interface can alter the stress development dynamics. By creating a strong, yet potentially more compliant, interfacial region, it may allow for localized relaxation of stresses at the microscopic level. nih.gov

The table below outlines the anticipated effects of using (isocyanatomethyl)trimethoxy-silane to modify fillers within a resin system to mitigate polymerization stress.

ParameterExpected Effect of (Isocyanatomethyl)trimethoxy-silane FunctionalizationMechanism
Polymerization Stress (MPa)ReductionFormation of a more compliant interfacial layer that can absorb and dissipate shrinkage-induced stresses.
Degree of Conversion (%)Largely UnaffectedThe silane primarily modifies the interface, not the bulk resin's curing chemistry.
Flexural StrengthMaintained or IncreasedImproved interfacial bonding compensates for any plasticizing effect, maintaining or enhancing mechanical integrity. nih.gov
Adhesion to SubstrateImprovedReduced internal stress at the bonding interface leads to a more durable bond.

Development of Hybrid Filler Systems for Enhanced Performance

Hybrid filler systems, which combine two or more different types of fillers, are an emerging strategy to achieve synergistic improvements in polymer composite properties. researchgate.netnih.gov These systems can be engineered to deliver a combination of properties that would be unattainable with a single filler type. The functionalization of these fillers is key to maximizing their performance and ensuring compatibility between all components.

(Isocyanatomethyl)trimethoxy-silane is a valuable tool for the surface modification of fillers in these hybrid systems. By treating one or more of the filler components with this silane, it is possible to tailor the interfacial interactions within the composite. For example, in a composite containing both rigid ceramic particles for hardness and fibrous materials for toughness, the silane can be used to ensure both are well-bonded to the polymer matrix.

The following table details the expected performance enhancements in a polymer composite utilizing a hybrid filler system where one or more components are treated with (isocyanatomethyl)trimethoxy-silane.

Performance MetricExpected Enhancement with Silane-Functionalized Hybrid FillersSynergistic Effect
Wear ResistanceImprovedCombination of hard, wear-resistant particles and well-bonded reinforcing fibers, both integrated into the matrix by the silane.
Thermal StabilityIncreasedImproved adhesion prevents delamination at high temperatures, and the inclusion of thermally stable fillers is made more effective.
Mechanical Strength (Tensile, Flexural)Synergistically IncreasedLoad is efficiently distributed among the different types of reinforcing fillers through the silane-enhanced interface.
Barrier PropertiesImprovedA well-dispersed and bonded hybrid filler system creates a more tortuous path for the permeation of gases and liquids.

Advanced Characterization Methodologies for Silane, Isocyanatomethyl Trimethoxy and Its Modified Systems

Vibrational Spectroscopy for Molecular Structure and Bonding

Vibrational spectroscopy is a cornerstone for identifying functional groups and probing the molecular architecture of Silane (B1218182), (isocyanatomethyl)trimethoxy-. Both Fourier Transform Infrared (FTIR) and Raman spectroscopy offer complementary information regarding the vibrational modes within the molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in confirming the presence of key functional groups in Silane, (isocyanatomethyl)trimethoxy-. The most prominent and diagnostic absorption band is that of the isocyanate group (-N=C=O). Research on related organosilicon compounds indicates that the asymmetric stretching vibration of the isocyanate group typically appears in the region of 2280-2240 cm⁻¹. For aliphatic isocyanates, this peak is often observed around 2272 cm⁻¹. The spectrum also displays characteristic bands for the Si-O-C and C-H bonds within the methoxy (B1213986) and methyl groups. The hydrolysis of the trimethoxysilyl group can be monitored by the appearance of a broad Si-OH stretching band around 3700-3200 cm⁻¹ and the formation of Si-O-Si linkages, which exhibit absorptions in the 1100-1000 cm⁻¹ region.

Table 1: Characteristic FTIR Absorption Bands for Silane, (isocyanatomethyl)trimethoxy-

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~2272Asymmetric StretchIsocyanate (-N=C=O)
2945, 2845C-H StretchMethoxy (-OCH₃)
~1460C-H BendMethylene (B1212753) (-CH₂-)
~1080Si-O-C StretchTrimethoxysilyl (-Si(OCH₃)₃)
~820Si-O StretchTrimethoxysilyl (-Si(OCH₃)₃)

Raman Spectroscopy (if applicable to specific research)

Raman spectroscopy, while less commonly reported for this specific silane, offers valuable complementary data to FTIR. The symmetric nature of the Si-O-Si bond makes its stretching vibration, typically around 500-400 cm⁻¹, strongly Raman active, providing clear evidence of condensation in modified systems. The isocyanate group also exhibits a characteristic Raman signal. Research on other organic trialkoxysilanes has utilized Raman spectroscopy to study hydrolysis and condensation kinetics by monitoring the changes in bands associated with the silane and the formation of siloxane bonds. For instance, in methyltrimethoxysilane (B3422404) (MTMS), a broad and intense band around 628 cm⁻¹ is attributed to the collective stretching vibration of the MTMS molecule nist.gov. The analysis of Raman spectra can thus provide insights into the reaction mechanisms and the structure of resulting polymeric networks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the complete structural elucidation of Silane, (isocyanatomethyl)trimethoxy-, providing detailed information about the hydrogen, carbon, and silicon environments within the molecule.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of Silane, (isocyanatomethyl)trimethoxy- is expected to show distinct signals for the protons of the methoxy and the isocyanatomethyl groups. The protons of the three methoxy groups (-OCH₃) would appear as a sharp singlet, typically in the range of 3.5-3.6 ppm. The methylene protons (-CH₂-) adjacent to the isocyanate group and the silicon atom would appear as another singlet, likely shifted downfield due to the electron-withdrawing nature of the isocyanate group, expected in the region of 2.8-3.0 ppm. The integration of these peaks would confirm the ratio of methoxy to methylene protons. In modified systems, changes in the chemical environment, such as the hydrolysis of the methoxy groups, would lead to the appearance of new signals, for instance, from methanol (B129727) and Si-OH groups. The introduction of the reactive silicon groups can be monitored, and the ratio can be calculated from the integral value of the terminals to which the reactive silicon groups are introduced on the basis of the ¹H-NMR spectrum huji.ac.il.

Table 2: Predicted ¹H NMR Spectral Data for Silane, (isocyanatomethyl)trimethoxy-

Chemical Shift (ppm)MultiplicityAssignment
~3.5-3.6Singlet-OCH₃
~2.8-3.0Singlet-CH₂-NCO

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. The carbon of the methoxy groups (-OCH₃) is expected to resonate at approximately 50-52 ppm. The methylene carbon (-CH₂-) would likely appear in the range of 35-45 ppm. The isocyanate carbon (-N=C=O) is highly deshielded and would be found significantly downfield, typically in the region of 120-130 ppm.

Table 3: Predicted ¹³C NMR Spectral Data for Silane, (isocyanatomethyl)trimethoxy-

Chemical Shift (ppm)Assignment
~120-130-N=C =O
~50-52-OC H₃
~35-45-C H₂-NCO

Silicon-29 (²⁹Si) NMR Spectroscopy

²⁹Si NMR spectroscopy is particularly powerful for studying the silicon environment and the condensation state of silanes. For the monomeric Silane, (isocyanatomethyl)trimethoxy-, a single resonance is expected. Based on data for similar tetra-alkoxysilanes, this peak would likely appear in the range of -40 to -50 ppm. Upon hydrolysis and condensation, new peaks corresponding to different silicon species (T¹, T², T³) will appear at different chemical shifts, allowing for a quantitative analysis of the degree of condensation. For example, in studies of related systems, the formation of siloxane bridges leads to a downfield shift in the ²⁹Si NMR signal uni-muenchen.de. The ability to distinguish between these different silicon environments is crucial for characterizing modified systems and understanding the resulting network structure. The chemical shift range for silicon compounds is wide, making it a sensitive probe for the chemical environment around the silicon atom huji.ac.il.

Table 4: Predicted ²⁹Si NMR Chemical Shift Ranges for Silane, (isocyanatomethyl)trimethoxy- and its Hydrolysis/Condensation Products

Silicon SpeciesNotationPredicted Chemical Shift Range (ppm)
MonomerT⁰-40 to -50
End-group (1 Si-O-Si)-50 to -60
Linear middle-group (2 Si-O-Si)-60 to -70
Branching-point (3 Si-O-Si)-70 to -80

Solid-State NMR for Polymer Networks and Interfaces

Solid-state Nuclear Magnetic Resonance (ssNMR) is an indispensable tool for probing the structure and dynamics of polymer networks and interfaces at a molecular level. nsf.gov Unlike solution-state NMR, ssNMR can analyze insoluble, cross-linked polymer systems and solid substrates, making it ideal for studying the effects of Silane, (isocyanatomethyl)trimethoxy- after its application and curing. nsf.gov

For silane-modified systems, ²⁹Si ssNMR is particularly powerful. It allows for direct observation of the silicon environment, enabling the characterization of the condensation reactions of the trimethoxy groups. The hydrolysis of methoxy groups (-OCH₃) to silanols (Si-OH) and their subsequent condensation to form siloxane bridges (Si-O-Si) can be tracked. uni-muenchen.de The spectra distinguish between different silicon structures, often denoted as Tⁿ species, where 'n' represents the number of bridging oxygen atoms attached to the silicon. For instance, T¹, T², and T³ structures correspond to silicon atoms with one, two, and three siloxane bonds, respectively, providing a quantitative measure of the cross-link density within the silane network at an interface. researchgate.net The successful functionalization of a silica (B1680970) surface with organosilanes is confirmed by the presence of these Tⁿ peaks in the ²⁹Si CP-MAS (Cross-Polarization Magic Angle Spinning) NMR spectrum. researchgate.net

Furthermore, ¹³C and ¹H ssNMR techniques are used to investigate the organic part of the silane molecule and the polymer matrix. ¹³C ssNMR can confirm the integrity of the isocyanatomethyl group and monitor its reaction with the polymer backbone. Changes in chemical shifts and relaxation times can provide information about the mobility of the polymer chains, indicating how the silane coupling agent affects the network structure and dynamics near the interface. solidstatenmr.org.uk The analysis of spin-lattice relaxation times (T₁) can reveal motions in the MHz frequency range, while lineshape analysis provides information on motions in the kHz range, offering a multi-scale view of polymer dynamics. solidstatenmr.org.uk This allows for the characterization of conformation, cross-linking, and the degree of phase separation in polymer blends and block copolymers modified with the silane. nsf.govsolidstatenmr.org.uk

NMR Nucleus Information Obtained Typical Application for (isocyanatomethyl)trimethoxy-silane Systems
²⁹Si Silicon environment, degree of condensation, cross-link density. uni-muenchen.deresearchgate.netQuantifying the formation of Si-O-Si networks from trimethoxy groups; identifying T¹, T², and T³ structures to assess cure state.
¹³C Structure of the organic functional group, reaction of isocyanate, polymer chain conformation. solidstatenmr.org.ukConfirming the reaction of the -NCO group with the matrix; probing changes in polymer backbone mobility upon grafting.
¹H Molecular mobility, proton environments, dynamics of polymer segments. conicet.gov.arStudying the dynamics of dangling chain ends versus cross-linked segments; assessing the homogeneity of the polymer network.

Mass Spectrometry for Molecular Weight and Polymer Analysis

Mass spectrometry techniques are vital for determining the molecular weight of polymers and analyzing the chemical composition of surfaces with high sensitivity.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

MALDI-TOF mass spectrometry is a soft ionization technique that has become a routine tool for the structural analysis of synthetic polymers. nih.govresearchgate.net It is particularly advantageous for determining the absolute molecular weight of polymers, as opposed to the relative values obtained from chromatographic methods. waters.combruker.com For systems involving Silane, (isocyanatomethyl)trimethoxy-, MALDI-TOF is exceptionally useful for verifying the successful grafting of the silane onto polymer chains.

The technique provides a detailed mass spectrum showing the distribution of polymer chains (oligomers), with each peak corresponding to a specific chain length. From this distribution, key parameters such as the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ = Mₙ/Mₙ) can be calculated with high accuracy, especially for polymers with a low dispersity (Đ < 1.3). nih.gov

A primary strength of MALDI-TOF is its ability to precisely identify the mass of end-groups. nih.gov When (isocyanatomethyl)trimethoxy-silane is grafted onto a polymer, the mass of the entire polymer chain increases by the mass of the silane molecule (minus any leaving groups from the reaction). By comparing the mass spectra of the polymer before and after modification, the addition of the silane can be unequivocally confirmed. The observed mass of an n-mer in the spectrum can be represented by the formula: Mₙ-mer = n(M_RU) + M_EG1 + M_EG2 + M_ion, where M_RU is the mass of the repeating unit and M_EG1 and M_EG2 are the end-group masses. This analysis confirms whether the modification was successful and can even provide insights into the efficiency of the grafting reaction.

Parameter Unmodified Polymer (Hypothetical Data) Silane-Modified Polymer (Hypothetical Data) Significance
Number-Average Molecular Weight (Mₙ) 2000 Da2205 DaIncrease confirms the addition of the silane moiety (MW ≈ 205 g/mol ).
Weight-Average Molecular Weight (Mₙ) 2040 Da2250 DaConsistent increase across the weight average distribution.
Dispersity (Đ) 1.021.02A consistent dispersity suggests the grafting reaction did not significantly alter the polymer chain distribution.
End-Group Mass Hydroxyl (-OH)IsocyanatomethyltrimethoxysilylDirect evidence of the end-group functionalization reaction. nih.gov

Secondary Ion Mass Spectrometry (SIMS) for Surface Chemical Mapping

Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive surface analysis technique used to determine the elemental and molecular composition of the very top layers of a material (typically 1-2 nm deep). wikipedia.org The time-of-flight variant, ToF-SIMS, is particularly effective for generating high-resolution chemical maps of a surface, making it an ideal tool for studying the distribution and chemical state of Silane, (isocyanatomethyl)trimethoxy- on a substrate. hidenanalytical.comncsu.edu

In a ToF-SIMS experiment, a pulsed primary ion beam sputters the sample surface, ejecting secondary ions that are analyzed by a time-of-flight mass spectrometer. wikipedia.orgresearchgate.net By rastering the primary beam across the sample, a chemical map can be constructed by plotting the intensity of specific secondary ions as a function of position. This allows for the visualization of the homogeneity of the silane coating. ncsu.edudiva-portal.org

For surfaces modified with (isocyanatomethyl)trimethoxy-silane, ToF-SIMS can identify characteristic ion fragments originating from the silane molecule, such as Si⁺, SiO⁺, SiOH⁺, and fragments containing the organic isocyanate group (e.g., CNO⁻, CH₂N⁺). diva-portal.orgresearchgate.net The presence and distribution of these ions confirm the successful deposition of the silane. Furthermore, the detection of fragments that include atoms from both the silane and the underlying substrate (e.g., Si-O-Metal⁺) can provide strong evidence of covalent bond formation at the interface. diva-portal.org

Ion Fragment (m/z) Possible Origin Analytical Significance
Si⁺, SiH⁺, SiOH⁺ Silane backboneConfirms the presence of silicon on the surface. researchgate.net
CH₃O⁺ Unhydrolyzed methoxy groupsIndicates incomplete hydrolysis of the silane.
CNO⁻, CH₂=N⁺ Isocyanate functional groupConfirms the presence of the organic functionality on the surface.
Si-O-Metal⁺ Silane-Substrate InterfaceProvides evidence of covalent chemical bonding between the silane film and a metal substrate. diva-portal.org

Thermal Analysis for Material Transitions and Stability

Thermal analysis techniques are crucial for understanding how the addition of Silane, (isocyanatomethyl)trimethoxy- affects the thermal stability, decomposition behavior, and phase transitions of a material.

Thermogravimetric Analysis (TGA) for Decomposition and Grafting Yield

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is widely used to evaluate the thermal stability of materials and to quantify the composition of multi-component systems, such as polymers modified with silanes. nih.govresearchgate.net

When a silane-modified polymer is heated, the TGA curve will show distinct mass loss steps corresponding to the decomposition of different components. The introduction of a silane coupling agent often enhances the thermal stability of the polymer matrix. nih.govmdpi.com This is observed as an increase in the onset temperature of decomposition. The improved stability can be attributed to the formation of a cross-linked silica or polysiloxane network that hinders the diffusion of volatile decomposition products and can inactivate active centers of degradation. nih.gov

TGA is also a valuable method for estimating the grafting yield of the silane onto a substrate or nanoparticles. By comparing the TGA curves of the unmodified and modified material, the percentage of mass loss attributed to the decomposition of the grafted silane can be determined. This provides a quantitative measure of the amount of silane successfully attached to the surface. mdpi.com The final residual mass (char yield) at high temperatures is often higher for silane-modified materials due to the formation of a thermally stable silica (SiO₂) residue. researchgate.net

Material Onset Decomposition Temp. (T_onset) Temperature of Max. Decomposition Rate (T_max) Residue at 700 °C (%)
Base Polymer (e.g., Polyamide) 380 °C420 °C2%
Polymer + 5 wt% (isocyanatomethyl)trimethoxy-silane 405 °C445 °C8%

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. hu-berlin.de It is used to detect and quantify thermal transitions such as the glass transition (T₉), melting (Tₘ), and crystallization (T꜀). youtube.comeag.com

For polymers modified with Silane, (isocyanatomethyl)trimethoxy-, DSC provides critical insights into how the silane affects the polymer's morphology and chain mobility. The reaction of the isocyanate group with the polymer and the subsequent cross-linking of the silane's methoxy groups can significantly restrict the motion of polymer chains. nih.gov This restriction is typically observed as an increase in the glass transition temperature (T₉). The magnitude of the T₉ shift can be correlated with the degree of cross-linking and the strength of the interaction between the polymer and the silane network. mdpi.com

In semicrystalline polymers, the silane can also act as a nucleating agent, potentially affecting the crystallization temperature and the degree of crystallinity. nih.gov By analyzing the endothermic and exothermic peaks, DSC can be used to build a comprehensive picture of the material's thermal behavior and performance range. In some cases, DSC can also be used to measure the heat of polymerization of residual monomers, allowing for the calculation of the degree of conversion in a curing reaction. unesp.br

Material Glass Transition Temp. (T₉) Melting Temp. (Tₘ) Significance of Change
Amorphous Polymer (e.g., PMMA) 105 °CN/AThe increase in T₉ indicates reduced segmental mobility due to grafting/cross-linking. mdpi.com
Amorphous Polymer + Silane 112 °CN/A
Semicrystalline Polymer (e.g., PET) 75 °C255 °CAn increase in T₉ and potential changes in Tₘ and crystallinity can point to the silane's role in altering the polymer morphology. nih.gov
Semicrystalline Polymer + Silane 81 °C253 °C

Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties

Dynamic Mechanical Analysis (DMA) is a powerful technique for elucidating the viscoelastic behavior of polymeric materials, such as those modified with Silane, (isocyanatomethyl)trimethoxy-. By applying an oscillatory force to a sample and measuring its response, DMA can determine key properties like the storage modulus (E'), loss modulus (E''), and damping factor (tan δ) as a function of temperature or frequency. These parameters provide insights into the material's stiffness, energy dissipation, and glass transition behavior.

In polymer composites and adhesives, the incorporation of a coupling agent like Silane, (isocyanatomethyl)trimethoxy- is intended to enhance the interfacial adhesion between the polymer matrix and a filler or substrate. This improved adhesion typically leads to a more restricted motion of the polymer chains at the interface, which is reflected in the DMA results.

Research Findings:

Studies on similar silane-modified polymer systems have consistently shown that the addition of the silane coupling agent leads to an increase in the storage modulus (E') in the glassy region. This indicates an enhancement of the material's stiffness and load-bearing capacity. The isocyanate group of the silane can react with active hydrogen atoms in the polymer matrix (e.g., hydroxyl or amine groups in polyurethanes), while the trimethoxysilyl group can hydrolyze and condense to form a rigid polysiloxane network. This dual functionality creates strong covalent bonds at the interface, effectively transferring stress from the polymer matrix to the filler or reinforcing phase.

The glass transition temperature (Tg), often identified by the peak of the tan δ curve, can also be affected. An increase in Tg is frequently observed upon the addition of a silane coupling agent, which is attributed to the reduced mobility of the polymer chains in the vicinity of the crosslinked interfacial region.

Below is an illustrative data table showing typical changes in viscoelastic properties of a polymer composite upon modification with an isocyanate-functional silane.

Material Storage Modulus (E') at 30°C (GPa) Loss Modulus (E'') Peak (MPa) Tan δ Peak Temperature (Tg) (°C)
Unmodified Polymer Composite2.515085
Polymer Composite with Isocyanate Silane3.213092

This is an interactive data table based on representative data for analogous systems.

Microscopy and Surface Topography for Morphological Characterization

The morphology of a material at the micro and nanoscale plays a crucial role in determining its bulk properties. For systems utilizing Silane, (isocyanatomethyl)trimethoxy-, microscopy techniques are indispensable for visualizing the effects of the silane on surface topography, filler dispersion, and interfacial integrity.

Field Emission Scanning Electron Microscopy (FESEM) offers high-resolution imaging of the surface and fracture surfaces of materials. In the context of coatings and composites modified with Silane, (isocyanatomethyl)trimethoxy-, FESEM is employed to assess the uniformity of the silane treatment, the dispersion of fillers within the polymer matrix, and the mode of fracture.

Research Findings:

In composites, FESEM micrographs of fracture surfaces of unmodified systems often show evidence of filler pull-out and debonding, indicating poor interfacial adhesion. In contrast, for systems treated with an appropriate isocyanate silane, the micrographs typically reveal a more cohesive fracture, with the polymer matrix adhering strongly to the filler particles. This is a direct visual confirmation of the enhanced interfacial strength imparted by the silane coupling agent.

For coatings, FESEM can reveal changes in the surface morphology, such as the formation of a more uniform and defect-free film. The silane can act as an adhesion promoter, ensuring a more intimate and durable bond between the coating and the substrate.

Atomic Force Microscopy (AFM) is a versatile tool for three-dimensional surface imaging at the nanoscale. It can provide quantitative data on surface roughness and visualize nanoscale features that are not resolvable by FESEM.

Research Findings:

When Silane, (isocyanatomethyl)trimethoxy- is used to treat a surface, AFM can monitor the changes in topography. The hydrolysis and condensation of the trimethoxysilyl groups can lead to the formation of a nanostructured polysiloxane layer on the substrate. Depending on the reaction conditions, this can result in either a smoother or a rougher surface.

In many applications, a controlled increase in nanoscale roughness is desirable as it can enhance mechanical interlocking and improve adhesion. AFM allows for the precise measurement of roughness parameters such as the root mean square (Rq) and average roughness (Ra).

Below is an illustrative data table of surface roughness parameters obtained from AFM analysis of a substrate before and after treatment with a silane coupling agent.

Sample Average Roughness (Ra) (nm) Root Mean Square Roughness (Rq) (nm)
Uncoated Substrate5.26.5
Substrate with Isocyanate Silane Coating8.910.2

This is an interactive data table based on representative data for analogous systems.

Transmission Electron Microscopy (TEM) provides even higher resolution imaging than FESEM and is particularly useful for visualizing the internal structure of materials, including the morphology of nanoparticles and the interfacial region in composites.

Research Findings:

While less commonly reported for the direct characterization of the silane itself, TEM can be invaluable when Silane, (isocyanatomethyl)trimethoxy- is used to modify nanoparticles that are subsequently incorporated into a polymer matrix. TEM can confirm the presence of a thin silane coating on the nanoparticle surface and provide insights into the dispersion of these modified nanoparticles within the host polymer. In some cases, high-resolution TEM may even be able to visualize the lattice fringes of crystalline fillers and the amorphous nature of the silane interlayer.

The applicability of TEM is often contingent on the ability to prepare sufficiently thin samples, which can be challenging for bulk composites.

X-ray Based Characterization for Elemental and Crystalline Analysis

X-ray based techniques are non-destructive methods that provide information about the elemental composition and crystalline structure of materials.

X-ray Diffraction (XRD) is the primary technique for determining the crystalline structure of materials. It can be used to identify different crystalline phases, calculate the degree of crystallinity, and determine crystallite size.

Research Findings:

In the context of semi-crystalline polymer composites, the addition of Silane, (isocyanatomethyl)trimethoxy- can influence the crystallization behavior of the polymer matrix. The silane, by reacting with the polymer and forming a crosslinked network at the filler interface, can act as a nucleating agent, promoting the crystallization of the polymer. This would be observed in the XRD pattern as an increase in the intensity of the crystalline peaks and a corresponding increase in the calculated degree of crystallinity.

Conversely, if the silane network at the interface hinders the mobility of the polymer chains to a significant extent, it could inhibit crystallization, leading to a decrease in the degree of crystallinity. The effect is often dependent on the specific polymer, filler, and silane concentration.

Below is an illustrative data table showing the effect of an isocyanate silane on the crystalline properties of a polymer composite as determined by XRD.

Material Crystalline Peaks (2θ) Degree of Crystallinity (%)
Unmodified Polymer Composite21.5°, 23.8°45
Polymer Composite with Isocyanate Silane21.6°, 23.9°52

This is an interactive data table based on representative data for analogous systems.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive surface analysis technique used to determine the elemental composition and chemical states of the top 1-10 nanometers of a material's surface. This method is particularly valuable for analyzing thin films of Silane, (isocyanatomethyl)trimethoxy- on various substrates, providing insights into the interfacial bonding and the chemical transformations of the silane molecule.

When a surface is irradiated with X-rays, core-level electrons are ejected, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its chemical environment. eag.com For (isocyanatomethyl)trimethoxy- silane, high-resolution XPS spectra of the C 1s, N 1s, O 1s, and Si 2p regions are of particular interest.

Research Findings:

Studies on similar organofunctional silanes have demonstrated the power of XPS in characterizing their surface chemistry. For instance, in the analysis of aminosilane-treated surfaces, XPS is used to confirm the successful bonding of the silane molecules by detecting the presence of nitrogen and silicon. wiley.com The high-resolution N 1s spectrum can distinguish between different chemical states, such as free amine groups (-NH2) and protonated amine groups (-NH3+). wiley.com

In the context of (isocyanatomethyl)trimethoxy- silane, XPS can be employed to:

Confirm Surface Grafting: The presence of Si 2p and N 1s peaks in the XPS spectrum of a treated substrate confirms the successful deposition of the silane. The binding energy of the Si 2p peak, typically around 102-103 eV, is indicative of Si-O-C and Si-O-Si bonds, confirming the hydrolysis and condensation reactions of the methoxy groups. mdpi.com

Analyze the Isocyanate Group: The N 1s peak corresponding to the isocyanate group (-NCO) would be expected at a specific binding energy. Any shift or change in this peak after reaction (e.g., with a hydroxyl group on a substrate or a polymer) would indicate the formation of a urethane (B1682113) linkage.

Determine Elemental Ratios: Quantitative analysis of the peak areas allows for the determination of atomic concentrations and elemental ratios on the surface, such as the Si:N ratio. This can provide information on the orientation and packing density of the silane molecules on the substrate. mdpi.com

Investigate Interfacial Bonding: By analyzing the Si 2p and O 1s spectra of the substrate before and after silane treatment, the formation of covalent bonds (e.g., Si-O-Substrate) can be inferred. For example, studies on silane-treated basalt fibers have shown the formation of ether linkages between the silanols and the hydroxyl groups of the fibers. researchgate.net

A hypothetical high-resolution XPS analysis of a silicon wafer treated with (isocyanatomethyl)trimethoxy- silane could yield the following data:

Interactive Data Table: Hypothetical High-Resolution XPS Data for (isocyanatomethyl)trimethoxy- Silane on a Silicon Wafer

ElementHigh-Resolution SpectrumBinding Energy (eV)Assignment
SiSi 2p~102.5Si-O-C (from unreacted methoxy groups) and Si-O-Si (from condensation)
~99.3Si-Si (from the silicon wafer substrate)
CC 1s~284.8C-C/C-H (adventitious carbon)
~286.5C-O (methoxy groups) and C-N (in the isocyanatomethyl group)
~288.9N=C=O (isocyanate group)
NN 1s~399.5-NCO (isocyanate group)
OO 1s~532.8Si-O-C and Si-O-Si
~531.5O=C=N (isocyanate group)

X-ray Absorption Spectroscopy (XAS), including XANES and EXAFS, for Local Electronic and Atomic Structure

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the local geometric and electronic structure of a specific absorbing atom. nih.gov It is divided into two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.gov

XANES: This region, within about 50 eV of the absorption edge, is sensitive to the oxidation state, coordination chemistry, and local symmetry of the absorbing atom. researchgate.net For (isocyanatomethyl)trimethoxy- silane, XANES at the Si K-edge can reveal changes in the coordination environment of the silicon atom as it undergoes hydrolysis and condensation.

EXAFS: This region extends several hundred eV above the edge and provides quantitative information about the number, type, and distance of neighboring atoms. nih.gov

Research Findings:

For modified systems involving (isocyanatomethyl)trimethoxy- silane, XAS could be used to:

Probe the Local Environment of Silicon: Si K-edge EXAFS can determine the Si-O and Si-C bond distances and coordination numbers. This would allow for the direct observation of the transformation from the tetrahedral Si(OR)4-n(OH)n structure after hydrolysis to the cross-linked Si-O-Si network.

Characterize Metal-Silane Interfaces: If the silane is used to treat a metal oxide surface, XAS at the metal's absorption edge can probe changes in the metal's local environment upon silane binding. This can provide direct evidence of the formation of metal-O-Si bonds.

Investigate the Electronic Structure: XANES spectra are sensitive to the electronic structure of the absorbing atom. chemrxiv.org Changes in the Si K-edge XANES could reflect the changing electronic density around the silicon atom as the electronegative methoxy groups are replaced by Si-O-Si bonds.

A hypothetical EXAFS analysis of the Si K-edge for hydrolyzed and condensed (isocyanatomethyl)trimethoxy- silane could provide the following structural parameters:

Interactive Data Table: Hypothetical EXAFS Parameters for the Si K-edge in a Condensed (isocyanatomethyl)trimethoxy- Silane Network

Scattering PathCoordination Number (N)Interatomic Distance (R, Å)Debye-Waller Factor (σ², Ų)
Si-C1~1.850.003
Si-O3~1.630.004
Si...Si~2-3~3.100.006

Rheological Characterization of Silane-Modified Polymer Systems

Rheology is the study of the flow and deformation of matter. In the context of silane-modified polymer systems, rheological measurements are crucial for understanding how the addition and reaction of Silane, (isocyanatomethyl)trimethoxy- affect the processing and final properties of the polymer.

Chemo-rheology for Monitoring Curing and Gelation

Chemo-rheology involves monitoring the changes in rheological properties, such as viscosity and modulus, as a function of time during a chemical reaction like curing or gelation. This technique provides real-time insights into the kinetics of the crosslinking process. The gel point, where the material transitions from a liquid to a solid-like state, is a key parameter determined from these studies. nih.gov

Research Findings:

Studies on various crosslinking polymer systems demonstrate the utility of chemo-rheology. For instance, the curing of polyurethane clearcoats has been monitored by observing the evolution of the storage modulus (G') and loss modulus (G''). mdpi.com The crossover point of G' and G'' is often used to define the gel time. nih.gov

For a system where (isocyanatomethyl)trimethoxy- silane is used as a crosslinker for a polyol, a typical chemo-rheological experiment would involve:

Isothermal Time Sweeps: The sample is held at a constant curing temperature, and the storage modulus (G') and loss modulus (G'') are measured over time. The increase in G' reflects the formation of the cross-linked network. mdpi.com

Temperature Ramps: The temperature is increased at a constant rate to determine the onset temperature of curing.

The gelation time is influenced by factors such as temperature, catalyst concentration, and the reactivity of the functional groups. The isocyanate group of the silane will react with the hydroxyl groups of the polyol to form urethane linkages, while the methoxy groups on the silicon atom will hydrolyze and condense to form a siloxane network.

Interactive Data Table: Hypothetical Gelation Times for a Polyol System Crosslinked with (isocyanatomethyl)trimethoxy- Silane at Different Temperatures

Curing Temperature (°C)Gel Time (minutes)
10045
12020
1408

Viscosity Profile Analysis During Polymerization Processes

The viscosity of a polymer system is a critical parameter for processing. The addition of a reactive silane like (isocyanatomethyl)trimethoxy- will significantly alter the viscosity profile during polymerization. Initially, the low molecular weight silane may act as a plasticizer, reducing the viscosity. However, as the crosslinking reactions proceed, the viscosity will increase dramatically.

Research Findings:

Rheological studies of filled rubber composites have shown that the addition of silane coupling agents can influence the viscosity. mdpi.com In some cases, silanes can reduce viscosity due to a plasticization effect. mdpi.com The viscosity of a reacting system is typically measured as a function of shear rate and temperature.

For a polymerization process involving (isocyanatomethyl)trimethoxy- silane, the viscosity profile would be influenced by:

Rate of Reaction: The kinetics of both the isocyanate-hydroxyl reaction and the silane hydrolysis-condensation will dictate the rate of viscosity increase.

Temperature: Higher temperatures generally lower the initial viscosity but accelerate the curing reactions, leading to a faster viscosity build-up. mdpi.com

Shear Rate: Silane-modified polymer systems often exhibit non-Newtonian, shear-thinning behavior, where the viscosity decreases with increasing shear rate. mdpi.com

Interactive Data Table: Hypothetical Viscosity Profile of a Reacting Polymer System with (isocyanatomethyl)trimethoxy- Silane

Time (minutes)Viscosity at 120°C (Pa·s)
01.5
52.8
1015.2
1598.6
20 (Gel Point)>1000

Interfacial Analysis Techniques

The performance of Silane, (isocyanatomethyl)trimethoxy- as a coupling agent or surface modifier is highly dependent on its interaction with the substrate surface. Interfacial analysis techniques are therefore essential for characterizing the modified surface.

Contact Angle Measurements for Surface Wettability

Contact angle measurement is a simple yet powerful technique to assess the wettability of a solid surface by a liquid. nanoanalytics.com The contact angle is the angle at which a liquid droplet meets a solid surface. nanoanalytics.com A low contact angle indicates high wettability (hydrophilic surface), while a high contact angle indicates low wettability (hydrophobic surface). nanoanalytics.com By measuring the contact angles of various liquids with known surface tensions, the surface free energy of the solid can be determined. andersonmaterials.com

Research Findings:

The treatment of a surface with an organofunctional silane typically alters its wettability. For example, modifying a hydrophilic silica surface with a vinyl trimethoxy silane can render it hydrophobic, with water contact angles exceeding 150° under certain conditions. researchgate.net The change in contact angle provides a direct indication of the successful modification of the surface chemistry.

For a substrate treated with (isocyanatomethyl)trimethoxy- silane, one would expect the surface to become more hydrophobic due to the organic nature of the isocyanatomethyl group.

Interactive Data Table: Hypothetical Water Contact Angles on Different Substrates Before and After Treatment with (isocyanatomethyl)trimethoxy- Silane

SubstrateWater Contact Angle Before Treatment (°)Water Contact Angle After Treatment (°)
Glass Slide~20~85
Silicon Wafer~35~90
Aluminum~60~95

Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization for Corrosion Resistance Studies

The evaluation of corrosion resistance is paramount in determining the efficacy of protective coatings. For systems involving Silane, (isocyanatomethyl)trimethoxy-, and its modified formulations, Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization are powerful, non-destructive techniques utilized to characterize the protective properties of the silane films and to understand the corrosion mechanisms at the coating-substrate interface.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a highly sensitive method for assessing the barrier properties of a coating. analyzetest.com It operates by applying a small amplitude alternating potential (AC) signal over a wide range of frequencies to the coated sample immersed in a corrosive electrolyte. By measuring the current response, the impedance of the system can be determined. The resulting data is often presented in the form of Nyquist and Bode plots, which provide insights into the coating's capacitance, resistance, and the onset of corrosion processes. psu.edunasa.gov

A high-performance protective coating typically exhibits high impedance values at low frequencies, indicating good barrier properties against the ingress of corrosive species like water and ions. researchgate.netsquarespace.com The coating capacitance, derived from EIS data, can be used to calculate the water uptake of the coating over time. squarespace.com A stable and low capacitance value suggests a dense and robust coating with low water absorption.

Potentiodynamic Polarization

Potentiodynamic polarization is an electrochemical technique that provides information about the kinetics of the anodic and cathodic reactions occurring on a metal surface. numberanalytics.comnumberanalytics.com This method involves scanning the potential of the working electrode (the coated metal substrate) and measuring the resulting current density. The resulting potentiodynamic polarization curve, often plotted as potential versus the logarithm of the current density (a Tafel plot), allows for the determination of key corrosion parameters. nih.gov

These parameters include the corrosion potential (Ecorr), where the rates of anodic and cathodic reactions are equal, and the corrosion current density (icorr). A lower corrosion current density signifies a lower corrosion rate and thus better corrosion protection afforded by the coating. The shape of the polarization curves can also indicate whether the coating is providing anodic, cathodic, or mixed protection. mdpi.com

Detailed Research Findings

While specific studies focusing solely on Silane, (isocyanatomethyl)trimethoxy- are limited, research on isocyanate-functionalized silane systems provides valuable insights into the expected performance. A study on silane-based coatings incorporating isocyanate-functionalized graphene oxide (IGO) nanosheets on steel substrates has demonstrated significant improvements in corrosion resistance. researchgate.net

The isocyanate groups are believed to enhance the compatibility of the functionalized nanoparticles within the silane matrix and can form covalent bonds with a subsequent topcoat, such as an epoxy resin, leading to improved adhesion and barrier properties. researchgate.net The presence of a dense and cross-linked siloxane (Si-O-Si) network, a characteristic of well-cured silane films, acts as a physical barrier, hindering the penetration of corrosive ions to the metal substrate. researchgate.net

The following tables present hypothetical yet representative data based on the described improvements in studies of isocyanate-functionalized silane systems when evaluated by EIS and potentiodynamic polarization in a 3.5% NaCl solution.

Table 1: Potentiodynamic Polarization Data for Silane Coatings on Steel

Coating SystemCorrosion Potential (Ecorr) (V vs. SCE)Corrosion Current Density (icorr) (A/cm²)Protection Efficiency (%)
Bare Steel-0.6501.5 x 10⁻⁵-
Unmodified Silane Coating-0.5208.0 x 10⁻⁷94.7
Silane with IGO-0.4109.5 x 10⁻⁸99.4

This table is interactive. You can sort the data by clicking on the column headers.

The data illustrates that the incorporation of isocyanate functionality leads to a nobler corrosion potential and a significantly lower corrosion current density, indicating enhanced corrosion protection.

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Silane Coatings on Steel

This table is interactive. You can sort the data by clicking on the column headers.

Theoretical and Computational Studies of Silane, Isocyanatomethyl Trimethoxy Interactions

Quantum Chemical Calculations of Reactivity and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of (isocyanatomethyl)trimethoxysilane. These calculations can elucidate the distribution of electron density, identify reactive sites, and determine the energies of molecular orbitals.

The reactivity of (isocyanatomethyl)trimethoxysilane is governed by two primary functional groups: the trimethoxysilyl group and the isocyanatomethyl group. The isocyanate group (-N=C=O) is known for its high reactivity towards nucleophiles containing active hydrogen, such as alcohols, amines, and water. cfmats.com Computational studies can quantify the electrophilicity of the carbon atom in the isocyanate group, which is a key factor in its reaction kinetics. mdpi.com

The trimethoxysilyl group is susceptible to hydrolysis, a reaction initiated by the attack of water on the silicon atom. DFT calculations can model the transition states of this reaction, providing insights into the energy barriers and reaction pathways. The presence of the isocyanatomethyl group can influence the hydrolysis rate of the methoxy (B1213986) groups through electronic effects.

Key calculated properties of (isocyanatomethyl)trimethoxysilane and related compounds often include:

PropertySignificance
Frontier Molecular Orbitals (HOMO/LUMO) The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distribution indicate the molecule's ability to donate or accept electrons, respectively, highlighting the most probable sites for electrophilic and nucleophilic attack. researchgate.net
Partial Atomic Charges Calculation of the partial charges on each atom reveals the polarity of bonds and identifies electropositive and electronegative centers, which are crucial for predicting intermolecular interactions and reaction mechanisms.
Bond Dissociation Energies The energy required to break specific bonds within the molecule can be calculated to predict the most likely pathways for thermal decomposition or reaction. cognitoedu.orgyoutube.comyoutube.comtutormyself.com
Reaction Enthalpies The overall energy change for reactions such as hydrolysis and condensation can be estimated, indicating whether these processes are energetically favorable. cognitoedu.orgyoutube.comyoutube.comtutormyself.com

The data in this table is illustrative of the types of properties calculated and is based on general principles of quantum chemistry applied to silanes.

Molecular Dynamics Simulations of Interfacial Adsorption and Polymerization

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. For (isocyanatomethyl)trimethoxysilane, MD simulations can provide detailed insights into its adsorption onto surfaces and its subsequent polymerization. cognitoedu.org

Interfacial Adsorption:

MD simulations can model the interaction of (isocyanatomethyl)trimethoxysilane with various substrates, such as silica (B1680970), metals, or polymers. mdpi.commdpi.com These simulations can reveal:

Adsorption energy: The strength of the interaction between the silane (B1218182) and the surface.

Orientation of adsorbed molecules: How the silane molecules arrange themselves on the surface to maximize favorable interactions.

Role of solvent: The influence of the surrounding medium on the adsorption process.

For instance, simulations can show the formation of hydrogen bonds between the silanol (B1196071) groups (formed after hydrolysis) and hydroxyl groups on a silica surface. researchgate.net The simulations can also predict how the isocyanatomethyl group orients itself at the interface, which is crucial for its subsequent reactions.

Polymerization:

MD simulations can also be used to model the polymerization of (isocyanatomethyl)trimethoxysilane, both in bulk and at an interface. youtube.com This includes the self-condensation of the silanol groups to form siloxane bonds (Si-O-Si) and the reaction of the isocyanate groups with other molecules or with each other. These simulations can help to understand the structure and properties of the resulting polymer network.

Illustrative Data from MD Simulations of Silane Systems:

Simulation ParameterFinding
Interfacial Energy Can be calculated to quantify the adhesion strength between the silane layer and the substrate. cognitoedu.org
Diffusion Coefficient Determines the mobility of the silane molecules on the surface and in the bulk, which affects reaction rates.
Radius of Gyration Provides information about the size and shape of the polymer chains as they form. cognitoedu.org
Radial Distribution Function Reveals the local structure and arrangement of atoms and molecules, for example, the distance between silane molecules and surface atoms.

This table presents typical outputs from MD simulations of silane systems and is intended to be illustrative.

Modeling of Silane Hydrolysis and Condensation Pathways

The performance of (isocyanatomethyl)trimethoxysilane as a coupling agent is critically dependent on its hydrolysis and condensation reactions. Computational modeling can provide a detailed understanding of these complex processes. nih.gov

Hydrolysis:

The hydrolysis of the trimethoxysilyl group proceeds in a stepwise manner, with each of the three methoxy groups being replaced by a hydroxyl group.

Si(OCH₃)₃R + H₂O → Si(OCH₃)₂(OH)R + CH₃OH Si(OCH₃)₂(OH)R + H₂O → Si(OCH₃)(OH)₂R + CH₃OH Si(OCH₃)(OH)₂R + H₂O → Si(OH)₃R + CH₃OH (where R = -CH₂NCO)

Computational models can determine the rate constants for each of these steps, which are often influenced by factors such as pH and the presence of catalysts. cfmats.com

Condensation:

The resulting silanol groups are highly reactive and can condense with each other or with hydroxyl groups on a substrate to form stable siloxane bonds.

2 Si(OH)₃R → (HO)₂RSi-O-SiR(OH)₂ + H₂O Si(OH)₃R + Substrate-OH → Substrate-O-Si(OH)₂R + H₂O

Kinetic models, often informed by quantum chemical calculations, can simulate the progress of these condensation reactions, predicting the formation of oligomers and the growth of a polymer network. nih.govmit.edu These models can also account for intramolecular condensation, leading to the formation of cyclic structures. mit.edu

Prediction of Material Properties from Molecular Structure

A key advantage of computational modeling is the ability to predict the macroscopic properties of materials based on their molecular structure. mit.eduarxiv.org For materials derived from (isocyanatomethyl)trimethoxysilane, this can include mechanical, thermal, and adhesive properties.

By simulating the cross-linked polymer network formed from the hydrolysis and condensation of (isocyanatomethyl)trimethoxysilane, and the reaction of its isocyanate groups, it is possible to predict properties such as:

Young's Modulus: A measure of the stiffness of the material.

Tensile Strength: The maximum stress the material can withstand before breaking.

Glass Transition Temperature (Tg): The temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. core.ac.uk

Adhesion Strength: The force required to separate the silane-based polymer from a substrate.

These predictions are invaluable for the rational design of new materials with tailored properties for specific applications in coatings, adhesives, and composites. cfmats.com Machine learning models, trained on data from quantum chemical calculations, are also emerging as a powerful tool for accelerating the prediction of molecular and material properties. mit.edu

Future Research Directions and Unexplored Avenues

Development of Sustainable Synthesis Routes

The conventional synthesis of isocyanatosilanes often involves multi-step processes utilizing hazardous reagents like phosgene (B1210022) derivatives and chlorinated precursors. A significant and impactful area of future research lies in the development of greener, more sustainable synthetic pathways.

Key Research Objectives:

Non-Phosgene Routes: A primary goal is to establish synthesis methods that completely avoid the use of phosgene or its surrogates. Research could explore catalytic carboxylation of aminosilanes or the rearrangement of silyl (B83357) carbamates under milder, more environmentally benign conditions.

Bio-Based Precursors: The exploration of renewable feedstocks is a cornerstone of green chemistry. Future studies could investigate the feasibility of deriving the methylamine (B109427) or even the silicon-containing precursors from biological sources. This would dramatically reduce the carbon footprint associated with the compound's lifecycle.

Solvent-Free and Catalytic Processes: Shifting towards solvent-free reaction conditions or the use of recyclable, low-toxicity solvents (e.g., ionic liquids, supercritical CO₂) would enhance the environmental profile of the synthesis. Furthermore, the development of highly efficient and reusable catalysts could minimize waste and energy consumption.

A comparative table of potential synthesis strategies is presented below.

Synthesis StrategyCurrent Approach (Exemplified)Proposed Sustainable AlternativeKey Research Challenges
Isocyanate Formation Phosgenation of aminosilanesCatalytic carbonylation with CO₂; Rearrangement of silylurethanesCatalyst development; Reaction optimization for high yields
Precursor Sourcing Petrochemical-basedBio-derived methanol (B129727) and aminesIntegration with existing processes; Cost-competitiveness
Reaction Conditions Organic solvents (e.g., Toluene)Solvent-free melt; Supercritical fluidsReactor design; Ensuring purity and stability

Precision Engineering of Interfacial Properties

The efficacy of (isocyanatomethyl)trimethoxysilane as a coupling agent stems from its ability to form robust covalent bonds at organic-inorganic interfaces. However, the precise control over the structure and density of these interfacial layers is an area ripe for fundamental research.

Future work should focus on moving beyond simple deposition to achieve highly ordered and tailored interfacial architectures.

Self-Assembled Monolayers (SAMs): While the formation of siloxane networks is well-known, intensive research into the conditions that promote the formation of dense, highly oriented SAMs of (isocyanatomethyl)trimethoxysilane is needed. This would involve systematic studies of deposition parameters (solvent, temperature, concentration, substrate preparation) to control the packing density and orientation of the isocyanate groups, enabling a higher degree of surface functionalization.

Gradient Surfaces: A more advanced frontier is the creation of chemical gradients, where the surface concentration of the isocyanate groups varies predictably across a substrate. Such gradients are invaluable for high-throughput screening of cell-material interactions, protein adhesion, and wetting phenomena. Techniques like controlled withdrawal from a solution or vapor-phase deposition with a moving shutter could be explored.

Mixed-Silane Systems: The co-deposition of (isocyanatomethyl)trimethoxysilane with other functional silanes (e.g., amino, epoxy, or inert alkyl silanes) offers a powerful route to creating multifunctional surfaces with precisely tuned properties like hydrophobicity, biocompatibility, and targeted reactivity.

Exploration in Novel Smart Materials and Nanotechnology

The reactive isocyanate group is a gateway to a multitude of chemical transformations, making (isocyanatomethyl)trimethoxysilane an ideal candidate for fabricating advanced smart materials and functionalizing nanomaterials. This remains a largely unexplored domain.

Potential Applications:

Stimuli-Responsive Surfaces: The isocyanate group can be reacted with molecules that undergo conformational changes in response to external stimuli like pH, light, or temperature. This could lead to the development of "smart surfaces" that can reversibly switch their wettability, adhesion, or bio-receptivity. For instance, tethering a pH-responsive polymer brush to a surface via the isocyanate linker could create a surface that changes its charge or hydration state with changes in pH.

Functionalized Nanoparticles for Sensing: Silica (B1680970) or metal oxide nanoparticles can be surface-functionalized with (isocyanatomethyl)trimethoxysilane. The exposed isocyanate groups can then serve as anchor points for immobilizing enzymes, antibodies, or fluorescent dyes. This would create highly stable and specific nanosensors for biomedical diagnostics or environmental monitoring.

Covalent-Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs): The directed reactivity of this silane (B1218182) could be harnessed in the synthesis of novel hybrid frameworks. It could be used to functionalize the pores of existing frameworks or to act as a linker itself, creating materials with tailored porosity and chemical functionality for gas storage or catalysis.

Advanced Characterization Methodologies for In-Situ Monitoring

A deeper understanding of the reaction dynamics of (isocyanatomethyl)trimethoxysilane at interfaces is crucial for optimizing its performance. Current characterization is often performed ex-situ, after the reaction is complete. The future lies in the application of advanced techniques for real-time, in-situ monitoring.

Promising Techniques for Investigation:

Characterization TechniqueInformation GainedResearch Focus
Sum-Frequency Generation (SFG) Spectroscopy Molecular orientation and ordering at buried interfacesIn-situ monitoring of SAM formation and reaction of the isocyanate group at a solid-liquid or solid-gas interface.
Quartz Crystal Microbalance with Dissipation (QCM-D) Mass uptake, viscoelastic properties of adsorbed layersReal-time analysis of the hydrolysis, condensation, and subsequent binding of biomolecules to the functionalized surface.
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy Chemical bond formation and consumptionMonitoring the disappearance of the isocyanate peak (-NCO) and the appearance of urethane (B1682113)/urea (B33335) peaks during surface reactions in real-time.
High-Resolution X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical stateAngle-resolved XPS to non-destructively determine the thickness and chemical profile of the deposited silane layer.

By employing these sophisticated techniques, researchers can move beyond a static picture of the final interface and gain unprecedented insight into the kinetics of film formation and the reactivity of the tethered functional groups, paving the way for more rational and precise material design.

Q & A

Q. What are the optimal synthetic routes for Silane, (isocyanatomethyl)trimethoxy-, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via hydrosilylation or isocyanate-functionalization of trimethoxysilane precursors. For example, fluorination of structurally similar trimethoxy(neopentyl)silane involves controlled addition of fluorinating agents under inert atmospheres (e.g., N₂ or Ar) to prevent side reactions . Key parameters include:
  • Catalyst selection : Transition metal catalysts (e.g., Pt-based) enhance regioselectivity.
  • Solvent choice : Anhydrous toluene or THF minimizes hydrolysis of methoxy groups.
  • Temperature : Reactions often proceed at 60–80°C to balance kinetics and thermal stability.
    Yield optimization requires monitoring via thin-layer chromatography (TLC) or in-situ FTIR to detect intermediate formation.

Q. Which spectroscopic techniques are most effective for characterizing Silane, (isocyanatomethyl)trimethoxy-?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Identifies isocyanate (-NCO) protons (δ 3.1–3.3 ppm) and methoxy (-OCH₃) groups (δ 3.5–3.7 ppm).
  • ²⁹Si NMR : Confirms silane structure (δ -40 to -60 ppm for trimethoxy substitution).
  • FTIR : Detects -NCO stretching (~2270 cm⁻¹) and Si-O-C vibrations (~1080 cm⁻¹).
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular ion peaks (e.g., [M+H]⁺ at m/z ≈ 220–250).

Advanced Research Questions

Q. How can contradictory data on the hydrolytic stability of Silane, (isocyanatomethyl)trimethoxy- be systematically resolved?

  • Methodological Answer : Discrepancies often arise from variations in experimental conditions:
  • pH : Hydrolysis rates differ in acidic (pH < 4) vs. alkaline (pH > 10) environments. Controlled studies using buffered solutions (e.g., acetate or phosphate buffers) are critical.
  • Humidity : Accelerated aging tests under controlled relative humidity (20–80% RH) quantify degradation kinetics.
  • Analytical Validation : Pair gel permeation chromatography (GPC) with Karl Fischer titration to distinguish hydrolysis products (e.g., silanols vs. urea linkages).
  • Statistical Design : Use response surface methodology (e.g., Design Expert software) to model multifactor interactions .
    如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图
    14:24

Q. What computational strategies predict the reactivity of Silane, (isocyanatomethyl)trimethoxy- in surface modification applications?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate adsorption energies on hydroxylated surfaces (e.g., SiO₂) to evaluate binding affinity. Basis sets like 6-31G(d,p) balance accuracy and computational cost.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. ethanol) on silane self-assembly. Tools like GROMACS or LAMMPS model kinetic barriers to surface grafting.
  • Contradiction Management : Cross-validate computational results with XPS or contact angle measurements to resolve discrepancies between predicted and observed surface coverage.

Q. How to design experiments to optimize the coupling efficiency of Silane, (isocyanatomethyl)trimethoxy- with hydroxylated substrates?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use a factorial design to test variables:
FactorLevels
Concentration1–5 wt% in solvent
Reaction Time1–24 hours
Temperature25°C (RT) vs. 60°C
  • Response Metrics : Quantify graft density via ellipsometry or AFM.
  • Replicated Analysis : Conduct triplicate trials to assess reproducibility, similar to Mendelian randomization validation protocols .
    正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!
    2:56:25

Data Contradiction and Validation

Q. Why do reported thermal degradation profiles of Silane, (isocyanatomethyl)trimethoxy- vary across studies?

  • Methodological Answer : Divergences stem from:
  • Heating Rates : TGA results differ at 5°C/min vs. 10°C/min due to kinetic lag. Standardize protocols using ISO 11357.
  • Atmosphere : Oxidative (air) vs. inert (N₂) conditions alter decomposition pathways (e.g., carbonyl vs. silica residue formation).
  • Sample Purity : Trace moisture or solvents accelerate degradation. Pre-dry samples at 80°C under vacuum before analysis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.